7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARDNRMCTVFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Key Intermediate in Niraparib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 761440-06-6), a critical intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Niraparib is a significant therapeutic agent approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2] This document delves into the chemical and physical properties of this isoindol-1-one derivative, outlines a plausible and detailed synthetic protocol, discusses methods for its purification and characterization, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and cancer drug discovery.
Introduction and Physicochemical Properties
This compound is a heterocyclic building block belonging to the isoindolinone family of compounds.[1] Its strategic importance stems from its role as a key precursor in the manufacturing of Niraparib, an orally active PARP inhibitor.[2][3][4] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 761440-06-6 | [1][5] |
| Molecular Formula | C₉H₁₀N₂O | [1][5] |
| Molecular Weight | 162.19 g/mol | [1][5] |
| Appearance | Expected to be an off-white to yellow solid | |
| Purity | Commercially available with ≥95% or ≥98% purity | [1][5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on the synthesis of a similar compound and represents a robust method for the reduction of an aromatic nitro group.[6]
Step 1: Dissolution and Catalyst Addition
-
In a suitable reaction vessel, suspend 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as methanol (approximately 10-20 volumes).
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Causality: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. This typically takes several hours.
Causality: The hydrogenation reaction proceeds via the catalytic transfer of hydrogen from the gas phase to the nitro group on the surface of the palladium catalyst. Vigorous stirring is crucial to ensure efficient gas-liquid mass transfer and contact with the solid catalyst.
Step 3: Filtration and Work-up
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
Causality: Celite is an inert filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a catalyst-free product solution. Concentration under reduced pressure allows for the removal of the solvent at a lower temperature, minimizing potential degradation of the product.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to recrystallize the crude product to obtain a higher purity solid.
-
Column Chromatography: For higher purity requirements, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be employed.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental data is not publicly available, the expected spectroscopic features can be predicted based on its chemical structure. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).
-
Methylene Protons: A singlet corresponding to the two protons of the CH₂ group in the isoindolinone ring is expected (typically δ 4.0-4.5 ppm).
-
N-Methyl Protons: A singlet for the three protons of the N-CH₃ group is expected (typically δ 2.8-3.2 ppm).
-
Amino Protons: A broad singlet for the two protons of the NH₂ group is expected, and its chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: A signal for the carbonyl carbon of the lactam is expected in the downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons: Multiple signals corresponding to the carbons of the benzene ring are expected in the aromatic region (typically δ 110-150 ppm).
-
Methylene Carbon: A signal for the CH₂ carbon of the isoindolinone ring is expected (typically δ 45-55 ppm).
-
N-Methyl Carbon: A signal for the N-CH₃ carbon is expected (typically δ 25-35 ppm).
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z = 163.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) are expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carbonyl group of the lactam is expected around 1680-1700 cm⁻¹.
-
C-N Stretching: Bands corresponding to the C-N stretching of the amine and the lactam are expected in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear above 3000 cm⁻¹.
Role in Niraparib Synthesis
This compound is a key building block in the synthesis of Niraparib. The overall synthesis of Niraparib has been disclosed in several patents, including WO2007113596 and US 8,071,623.[1][2] In these synthetic routes, the amino group of this intermediate is typically diazotized and then subjected to a cyclization reaction to form the indazole core of the Niraparib molecule.
Caption: Role of the intermediate in the formation of Niraparib's indazole core.
The precise control of the reaction conditions during these steps is crucial for achieving a high yield and purity of the final Niraparib drug substance.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
The toxicological properties have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
First Aid Measures:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the life-saving cancer therapeutic, Niraparib. This guide has provided a detailed overview of its chemical properties, a plausible and actionable synthetic protocol, and essential information on its characterization, role in drug synthesis, and safe handling. A thorough understanding of this key building block is indispensable for chemists and researchers dedicated to the advancement of oncology drug development and manufacturing.
References
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 3. medkoo.com [medkoo.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. appretech.com [appretech.com]
- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Abstract
This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Molecules incorporating the isoindolinone core have demonstrated a wide range of biological activities, including the inhibition of crucial enzymes like PARP and various kinases, positioning them as promising candidates for therapeutic development.[3][4] A thorough understanding of the physicochemical properties of any drug candidate is fundamental to its progression from discovery to clinical application. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This technical guide provides a comprehensive overview of the core , outlines authoritative, field-proven experimental protocols for their determination, and explains the scientific rationale behind these characterization methodologies.
Introduction to the Isoindolinone Scaffold
The isoindolinone framework is a privileged structure in modern pharmacology, recognized for its versatile biological activity.[1] This bicyclic lactam is a key component in numerous bioactive molecules, ranging from antihypertensive drugs to potent anticancer agents.[1][5] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological and pharmacokinetic properties. The specific compound of interest, this compound, incorporates a primary aromatic amine and an N-methylated lactam, features that are anticipated to significantly influence its solubility, basicity, and potential for hydrogen bonding—all critical parameters for drug-receptor interactions and overall developability.
Core Molecular and Physical Properties
The foundational identity of a chemical entity is established by its molecular formula, weight, and structural identifiers. These parameters are the basis for all subsequent analytical and experimental work.
| Property | Value | Source |
| IUPAC Name | 7-amino-2-methyl-2,3-dihydroisoindol-1-one | - |
| CAS Number | 761440-06-6 | [6][7] |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6][7] |
| Canonical SMILES | CN1CC2=C(C(=O)N1)C=CC=C2N | - |
| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N |
Key Physicochemical Parameters and Determination Protocols
A molecule's behavior in a biological system is dictated by its physicochemical properties. The following sections detail the importance of each key parameter and provide standardized, self-validating protocols for their experimental determination.
Melting Point and Thermal Stability
Expertise & Experience: The melting point (Tm) is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies high purity. Beyond this, thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for determining appropriate conditions for storage, handling, and formulation without degradation.
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).
-
Data Acquisition: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's area can be used to calculate the heat of fusion. Any exothermic events may indicate decomposition.
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical properties in drug development. Insufficient solubility can lead to poor absorption and low bioavailability, halting the development of an otherwise potent compound. Because this compound has a basic amino group, its solubility is expected to be highly pH-dependent. Therefore, it must be assessed in multiple aqueous buffers relevant to physiological conditions.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
System Preparation: Prepare a series of buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and purified water.
-
Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Caption: Workflow for Equilibrium Solubility Determination.
Lipophilicity (LogP / LogD)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH. For an ionizable compound like this one, LogD at physiological pH (7.4) is the more relevant predictor of in vivo behavior.
Experimental Protocol: Shake-Flask Determination of LogD₇.₄
-
Phase Preparation: Prepare n-octanol and a phosphate buffer of pH 7.4. Pre-saturate the octanol with the buffer and vice-versa by mixing and separating them.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated octanol.
-
Equilibration: Vigorously shake the mixture for a set time (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.
-
Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous and octanol layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for Shake-Flask LogD Determination.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a functional group is 50% ionized. The aromatic amine at position 7 is a basic center. Its pKa will dictate the compound's charge state, solubility, and receptor interaction potential across the physiological pH range.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water, often with a small amount of a co-solvent like methanol if needed to aid initial dissolution.
-
Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and is a prerequisite for all further studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the benzylic methylene group (C3-H₂), a singlet for the N-methyl group, and signals for the primary amine protons. The exact chemical shifts and coupling patterns confirm the substitution pattern.[8][9]
-
¹³C NMR: The spectrum will display nine unique carbon signals, including a characteristic signal for the lactam carbonyl carbon (C1) in the range of 165-175 ppm, as well as signals for the aromatic and aliphatic carbons, confirming the complete carbon skeleton.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in positive mode, is used to confirm the elemental composition. The expected primary ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₉H₁₁N₂O⁺.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the γ-lactam (around 1680-1700 cm⁻¹), N-H stretching vibrations for the primary amine (a doublet around 3300-3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule.[11]
Conclusion
The comprehensive physicochemical characterization of this compound is a mandatory step in evaluating its potential as a drug development candidate. While specific experimental values for this exact molecule are not broadly available in public literature, this guide provides the authoritative framework and experimental logic for their determination. By systematically applying these standardized protocols for measuring properties such as solubility, lipophilicity, thermal stability, and pKa, researchers can build a robust data package. This information is indispensable for guiding further studies in pharmacology, toxicology, and formulation science, ultimately enabling a data-driven assessment of the compound's therapeutic potential.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 761440-06-6 | this compound - Moldb [moldb.com]
- 7. appretech.com [appretech.com]
- 8. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif renowned for its presence in numerous natural products and pharmacologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a five-membered γ-lactam ring, serves as a versatile framework in medicinal chemistry.[1][2] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[3]
This technical guide provides a comprehensive analysis of a specific derivative, this compound. As a functionalized building block, this compound is of significant interest to researchers in synthetic and medicinal chemistry.[4] This document will detail its molecular structure, molecular weight, and the experimental methodologies essential for its characterization, offering a foundational resource for scientists and drug development professionals.
Compound Identification
Precise identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below, ensuring unambiguous reference in procurement, synthesis, and regulatory documentation.
| Identifier | Value | Source |
| Systematic Name | This compound | N/A |
| CAS Number | 761440-06-6 | [4][5][6] |
| Molecular Formula | C₉H₁₀N₂O | [4][5][7] |
| SMILES | CN1CC2=C(C1=O)C(=CC=C2)N | [6] |
| InChIKey | VNYNRNAJJGDULT-UHFFFAOYSA-N |
Molecular Structure and Conformation
2D Chemical Structure
The molecular architecture of this compound is defined by its isoindolinone core, substituted with an amino group on the aromatic ring and a methyl group on the lactam nitrogen. The precise arrangement and connectivity of these atoms are depicted below.
Caption: 2D molecular structure of this compound.
Core Scaffold Analysis
The foundation of the molecule is the 2,3-dihydro-1H-isoindol-1-one system, a gamma-lactam fused to a benzene ring.[2] This scaffold imparts a rigid, planar geometry to the bicyclic portion of the molecule. The key functional groups dictating its chemical personality are:
-
Aromatic Amino Group (-NH₂): Located at the C7 position, this primary amine is an electron-donating group, which can influence the reactivity of the aromatic ring and serve as a key site for further chemical modification (e.g., acylation, alkylation).
-
N-Methyl Group (-CH₃): The methyl group is attached to the nitrogen atom (N2) of the lactam ring. This substitution prevents the formation of a secondary amide and can influence the molecule's solubility and metabolic stability.
-
Lactam Carbonyl (C=O): The carbonyl group at the C1 position is a polar functional group that can participate in hydrogen bonding, a critical interaction in biological systems.
Physicochemical Properties and Molecular Weight
Molecular Weight Determination
The molecular weight is a fundamental property used to determine molar quantities and is a primary output of mass spectrometry analysis. It is crucial to distinguish between the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. It is typically used for macroscopic calculations (e.g., weighing reagents).
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is what is typically observed in high-resolution mass spectrometry (HRMS), providing unambiguous confirmation of the elemental composition.
Key Physicochemical Data
The essential physicochemical data for this compound are compiled in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction setup, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Monoisotopic Mass | 162.0793 g/mol | N/A (Calculated) |
| Molecular Formula | C₉H₁₀N₂O | [4][5][7] |
| Appearance | Solid | |
| Typical Purity | ≥95% - 98% | [4][5][7] |
Experimental Characterization and Validation
Rationale for Method Selection
A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of a compound like this compound.
-
Mass Spectrometry (MS): This technique is the gold standard for confirming the molecular weight. Low-resolution MS confirms the nominal mass, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confident determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. They provide information on the chemical environment of each hydrogen and carbon atom, their connectivity, and the number of each type of atom present, confirming the substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. By separating the target molecule from impurities, it provides a quantitative measure of purity, which is critical for its use in sensitive applications like drug development.
Example Protocol: Molecular Weight Confirmation via LC-MS
The following is a generalized protocol for verifying the molecular weight of the title compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for nominal mass or a TOF/Orbitrap for exact mass) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI mode is chosen to protonate the basic amino group, forming the [M+H]⁺ ion.
-
Scan Range: Set a scan range of m/z 50-500.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the peak for the protonated molecular ion [M+H]⁺. The expected m/z value would be approximately 163.19.
-
For HRMS, the observed m/z should be within 5 ppm of the calculated exact mass of the [M+H]⁺ ion.
-
Workflow for Structural Verification
The logical flow from obtaining a chemical sample to its final validation is a self-validating system. Each step provides data that must be consistent with the others for the structure to be confirmed.
Caption: Standard workflow for the analytical characterization and structural validation of a chemical compound.
Conclusion
This compound is a precisely defined chemical entity with a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[4][5][7] Its structure, featuring an isoindolinone core with key amino and N-methyl functional groups, makes it a valuable building block for chemical synthesis and drug discovery. The robust analytical workflow, integrating chromatographic and spectroscopic techniques, is essential for verifying its identity, purity, and structure, ensuring the reliability of data generated in subsequent research endeavors.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 4. 761440-06-6 | this compound - Moldb [moldb.com]
- 5. appretech.com [appretech.com]
- 6. FCKeditor - Resources Browser [ohiotech.edu]
- 7. calpaclab.com [calpaclab.com]
synthesis pathways for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
An In-depth Technical Guide to the Synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Abstract
This compound is a critical pharmaceutical intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Its molecular structure, featuring a bicyclic isoindolinone core with strategically placed amino and N-methyl groups, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind procedural choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction to this compound
The isoindolinone skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[3] this compound (Compound 4 ) serves as a quintessential building block, providing a robust platform for further chemical elaboration. Its primary significance lies in its role as a late-stage intermediate in the industrial production of Niraparib, a targeted therapy for various cancers.[4][5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
This document outlines two principal and validated synthetic routes, starting from common, commercially available precursors. Each pathway is dissected to highlight the strategic decisions and chemical principles that ensure a successful synthesis.
Retrosynthetic Analysis
A logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection points are the C-N bonds within the heterocyclic ring and the C-N bond of the exocyclic amino group.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
A Guide to the Spectroscopic Characterization of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. The structural elucidation of such molecules is paramount in the fields of medicinal chemistry and drug development, where a comprehensive understanding of a compound's identity and purity is a prerequisite for further investigation. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it will provide robust, field-proven protocols for the acquisition of this data, explaining the scientific rationale behind the experimental choices.
Molecular Structure and Predicted Spectroscopic Data
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is an isoindolinone derivative with key functional groups that will be readily identifiable by spectroscopic methods.[1][2]
Based on its structure and data from closely related analogs, a representative set of spectral data has been predicted to guide researchers in their analytical endeavors. It is important to note that the following data is predictive and experimental results may vary slightly based on instrumentation and conditions.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound in DMSO-d₆. This solvent was chosen for its ability to dissolve a wide range of organic compounds and for its non-exchangeable proton signals in regions that typically do not overlap with analyte signals.[3][4][5]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.10 | d, J=8.0 Hz | 1H | H-4 |
| Aromatic | ~6.85 | d, J=8.0 Hz | 1H | H-5 |
| Aromatic | ~6.70 | s | 1H | H-6 |
| Benzylic | ~4.20 | s | 2H | -CH₂- |
| N-Methyl | ~2.90 | s | 3H | N-CH₃ |
| Amine | ~5.30 | s (broad) | 2H | -NH₂ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl | ~168.0 | C=O |
| Aromatic (C-NH₂) | ~145.0 | C-7 |
| Aromatic (quat.) | ~135.0 | C-3a |
| Aromatic | ~128.0 | C-4 |
| Aromatic (quat.) | ~125.0 | C-7a |
| Aromatic | ~115.0 | C-5 |
| Aromatic | ~112.0 | C-6 |
| Benzylic | ~50.0 | -CH₂- |
| N-Methyl | ~28.0 | N-CH₃ |
Predicted IR Absorption Frequencies
The infrared spectrum will provide crucial information about the functional groups present in the molecule. The predicted key absorption bands are listed below.[6][7][8][9]
| Functional Group | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3400-3200 | Two sharp bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3100-3000 | Medium intensity bands |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium intensity bands |
| C=O Stretch (Lactam) | ~1680 | Strong, sharp absorption |
| C=C Stretch (Aromatic) | 1600-1475 | Multiple medium to weak bands |
| N-H Bend (Amine) | 1640-1550 | Medium intensity band |
| C-N Stretch | 1250-1000 | Medium to strong intensity bands |
Predicted Mass Spectrum Data
For a polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to preserve the molecular ion.[1][2][10] The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented below.
| m/z (Predicted) | Ion |
| 163.08 | [M+H]⁺ (Molecular Ion) |
| 134.06 | [M+H - CH₃NH]⁺ |
| 118.06 | [M+H - C₂H₄NO]⁺ |
Experimental Protocols and Scientific Rationale
The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data. The causality behind key experimental choices is explained to ensure robust and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following protocol is designed to yield high-resolution ¹H and ¹³C spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are well-defined and unlikely to interfere with the analyte's signals.[5] Furthermore, its high boiling point makes it suitable for variable temperature studies if required.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆. This ensures field stability during the experiment.
-
Tune and shim the probe to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.
-
¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom. A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate peak integration and appearance.
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Identify the peak positions (chemical shifts) in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.
Caption: Workflow for IR spectroscopy using an ATR accessory.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The use of an ATR accessory is recommended for its simplicity and minimal sample preparation.
-
Ensure the surface of the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.
-
-
Data Processing:
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.
Caption: Workflow for LC-MS analysis with an ESI source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the LC-MS system.
-
-
Data Acquisition (LC-MS with ESI):
-
The use of a Liquid Chromatography (LC) system for sample introduction allows for on-line purification and separation from any potential impurities.
-
Inject a small volume (e.g., 5 µL) of the sample solution into the LC system.
-
The sample is eluted from the LC column and introduced into the Electrospray Ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and ensuring a prominent molecular ion peak.[1][2][11]
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer is typically scanned over a range that includes the expected molecular weight, for instance, m/z 50-300.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺). For this compound, this should appear at an m/z of approximately 163.08.
-
Analyze any significant fragment ions present in the spectrum. The fragmentation pattern can provide valuable structural information and is often dependent on the collision energy used in the mass spectrometer.[12][13][14]
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural characterization of this compound. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structure of this and other novel chemical entities, ensuring the integrity of their scientific investigations.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ukisotope.com [ukisotope.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. as.uky.edu [as.uky.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and purification strategies. This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive public data, this document emphasizes the foundational principles governing solubility and presents robust, field-proven experimental protocols for its empirical determination. We delve into the structural analysis of the molecule, predict its likely behavior in various solvent systems, and provide detailed, step-by-step methodologies for quantitative analysis using the isothermal shake-flask method coupled with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive solubility profile for this compound.
Introduction: The Critical Role of Solubility
This compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is a substituted isoindolinone.[1][2] The isoindolinone core is a privileged scaffold found in various natural products and pharmaceutical compounds.[3] As a building block in drug discovery, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for any downstream application. Poor solubility can terminate the development of an otherwise promising drug candidate due to challenges in achieving therapeutic concentrations in vivo.
This guide will therefore not present a simple table of values, but rather empower the research scientist with the causative principles and practical workflows required to generate high-quality, reliable solubility data.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solubility prediction.[4][5] A detailed analysis of the molecular structure of this compound allows for a more nuanced hypothesis.
-
Structural Features:
-
Polar Moieties: The molecule possesses a primary aromatic amine (-NH₂) group and a tertiary lactam (a cyclic amide). These groups are polar and capable of acting as hydrogen bond donors (the N-H of the amine) and acceptors (the lone pairs on both nitrogens and the carbonyl oxygen).[6][7]
-
Non-Polar Moieties: The fused benzene ring and the N-methyl group constitute the non-polar, hydrophobic regions of the molecule.
-
This duality suggests that the compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and also in highly polar protic solvents like water, but will likely show enhanced solubility in polar organic solvents.[8][9]
-
Key Factors Influencing Solubility:
-
Solvent Polarity: The solubility is expected to be highest in solvents with an intermediate to high polarity that can effectively solvate both the polar functional groups and the non-polar backbone. Solvents like ethanol, isopropanol, acetonitrile, and dimethyl sulfoxide (DMSO) are strong candidates.
-
pH: The primary aromatic amine group (pKa typically ~4-5) is basic. In acidic aqueous media, this group will become protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and is expected to substantially increase its solubility in aqueous buffers with a pH below its pKa.[10]
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[11][12] However, this relationship must be determined empirically as exceptions exist.
-
Experimental Determination of Equilibrium Solubility
To obtain definitive, quantitative data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[13][14]
Rationale for the Shake-Flask Method
This method is considered authoritative because it allows the system to reach a true thermodynamic equilibrium, avoiding the kinetic artifacts that can lead to overestimated solubility values (e.g., from supersaturated solutions). By ensuring an excess of solid material is present, we guarantee that the solvent is fully saturated at the given temperature.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the isothermal shake-flask protocol.
References
- 1. Predicting Solubility | Rowan [rowansci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
The Strategic Deployment of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Heterocyclic Cornerstone for Advanced Drug Discovery
Abstract
The isoindolin-1-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] This technical guide delves into the unique attributes and applications of a particularly valuable derivative, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. We will explore its synthesis, physicochemical properties, and its strategic role as a heterocyclic building block, with a particular focus on its application in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile core in their discovery programs.
The Isoindolin-1-one Core: A Privileged Scaffold in Medicinal Chemistry
The isoindolin-1-one framework, a bicyclic system comprising a fused benzene and γ-lactam ring, is a recurring motif in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its prevalence stems from a combination of favorable characteristics:
-
Structural Rigidity and Defined Vectorial Display: The planar, rigid nature of the bicyclic core provides a well-defined scaffold for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
-
Hydrogen Bonding Capabilities: The lactam moiety presents both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions within enzyme active sites and receptor binding pockets.
-
Synthetic Tractability: A variety of synthetic methodologies have been developed for the construction and functionalization of the isoindolin-1-one core, allowing for the generation of diverse chemical libraries.[1][2]
-
Favorable Physicochemical Properties: Isoindolin-1-one derivatives often exhibit drug-like properties, including metabolic stability and the potential for oral bioavailability.
These attributes have led to the successful development of isoindolin-1-one-containing drugs for a range of therapeutic areas, including oncology, virology, and neuroscience.[1][2]
This compound: A Strategically Functionalized Building Block
This compound (henceforth referred to as 7-AMIO ) is a key intermediate that capitalizes on the inherent advantages of the isoindolin-1-one scaffold while introducing strategic functionalization for further molecular elaboration.
| Property | Value | Source |
| CAS Number | 761440-06-6 | Internal Database |
| Molecular Formula | C₉H₁₀N₂O | Internal Database |
| Molecular Weight | 162.19 g/mol | Internal Database |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, Methanol | Supplier Data |
The key structural features of 7-AMIO and their implications for drug design are:
-
The 7-Amino Group: This primary aromatic amine serves as a versatile synthetic handle for a wide range of chemical transformations. It can be readily acylated, alkylated, arylated, or converted to other functional groups, providing a crucial vector for introducing pharmacophoric elements that can enhance target binding affinity and selectivity. In the context of PARP inhibitors, this position is pivotal for extending into the adenosine ribose binding pocket.
-
The 2-Methyl Group: N-methylation of the lactam nitrogen can offer several advantages. It can improve metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, the methyl group can influence the overall solubility and lipophilicity of the molecule, which are critical parameters for optimizing pharmacokinetic properties.
Synthesis of this compound: A Validated Protocol
The synthesis of 7-AMIO can be efficiently achieved through a multi-step sequence starting from readily available starting materials. The overall synthetic strategy involves the formation of the isoindolin-1-one core followed by the introduction of the amino functionality via the reduction of a nitro group precursor.
Figure 1: Synthetic pathway for this compound.
Step 1: Nitration of m-Toluic Acid to 2-Methyl-3-nitrobenzoic Acid
Causality: The initial step involves the regioselective nitration of m-toluic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs ortho to the methyl group and meta to the carboxylic acid, yielding the desired 2-methyl-3-nitrobenzoic acid.[3] Controlling the temperature is crucial to minimize the formation of dinitrated and other isomeric byproducts.
Protocol:
-
To a stirred solution of fuming nitric acid (4 equivalents) cooled to -10 °C, slowly add m-toluic acid (1 equivalent).
-
Maintain the reaction temperature at -10 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methyl-3-nitrobenzoic acid.
Step 2: Synthesis of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one
Causality: This step involves the construction of the isoindolin-1-one ring. The carboxylic acid is first activated, for example, by conversion to its acid chloride, and then reacted with methylamine. The resulting amide undergoes intramolecular cyclization. Alternatively, direct amidation followed by cyclization can be achieved.
Protocol:
-
Suspend 2-methyl-3-nitrobenzoic acid (1 equivalent) in an inert solvent such as toluene.
-
Add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM) and cool to 0 °C.
-
Slowly add a solution of methylamine (2.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.
Step 3: Reduction of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one to 7-AMIO
Causality: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, with palladium on carbon being a commonly used and effective catalyst.[4] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.
Protocol:
-
Dissolve 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Drug Discovery: A Key Building Block for PARP Inhibitors
The most prominent application of 7-AMIO and its parent scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
The Isoindolin-1-one Scaffold as a Nicotinamide Mimic
The structural basis for the efficacy of isoindolin-1-one-based PARP inhibitors lies in their ability to act as mimetics of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[2] The lactam ring of the isoindolin-1-one core effectively mimics the hydrogen bonding interactions and planar structure of the nicotinamide ring, allowing for competitive binding to the catalytic domain of PARP.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Substituted Isoindolinones
Foreword: The Isoindolinone Scaffold - A Phoenix in Medicinal Chemistry
The isoindolinone core, a fused benzopyrrole ring system, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its journey is one of the most compelling in pharmaceutical history, a narrative of catastrophic failure followed by remarkable redemption and scientific triumph. Initially associated with one of the gravest medical tragedies of the 20th century, the isoindolinone framework has re-emerged as the foundation for a powerful class of therapeutics, fundamentally altering the treatment of hematological cancers and inflammatory diseases.[4][5] This guide provides an in-depth exploration of the discovery, history, and evolving chemistry of substituted isoindolinones, from their serendipitous synthesis to their role in cutting-edge protein degradation technologies. We will delve into the pivotal scientific breakthroughs that unraveled their complex mechanism of action and the synthetic innovations that continue to expand their therapeutic potential.
The Serendipitous Beginning: The Story of Thalidomide
The history of isoindolinones is inextricably linked to thalidomide. Synthesized in 1954 by scientists at the German pharmaceutical company Chemie Grünenthal, thalidomide was initially investigated as a sedative.[6][7] The company found it to be remarkably non-lethal in animal studies, even at very high doses, and it was marketed in 1957 as a safe, over-the-counter sedative and a remedy for morning sickness in pregnant women.[6][7][8]
By the early 1960s, a devastating link emerged between maternal thalidomide use and a global epidemic of severe birth defects, most notably phocomelia, a malformation of the limbs.[8][9] The drug was subsequently withdrawn from the market in 1961, leaving a legacy of thousands of affected children and prompting a fundamental overhaul of drug safety regulations worldwide.[4][8]
Despite its tragic past, thalidomide was not entirely abandoned. In 1965, it was serendipitously found to be highly effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[4] This discovery marked the beginning of thalidomide's renaissance, spurring research into its underlying biological mechanisms, which were, at the time, a complete mystery.[10]
Mechanistic Revelation: The Discovery of Cereblon
For decades, the pleiotropic effects of thalidomide—sedative, teratogenic, and immunomodulatory—remained an enigma. The watershed moment came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[5] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[11][12][13] This complex acts as a molecular machine that tags specific proteins with ubiquitin, marking them for destruction by the cell's proteasome.
The binding of thalidomide and its analogues, now known as immunomodulatory imide drugs (IMiDs), to CRBN does not inhibit the E3 ligase.[10][12] Instead, it acts as a "molecular glue," altering the substrate specificity of the CRL4-CRBN complex. This hijacked complex now recognizes and ubiquitinates proteins that it would not normally target, so-called "neosubstrates."[13][14]
Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][10] The IMiD-induced degradation of IKZF1 and IKZF3 is lethal to myeloma cells and also leads to the enhanced activation of T-cells, contributing to the drugs' potent anti-cancer and immunomodulatory effects.[10] This discovery provided a rational, molecular basis for both the therapeutic efficacy and the devastating teratogenicity of thalidomide, as CRBN plays a critical role in embryonic limb development.[5][15]
Caption: Mechanism of Action for Immunomodulatory Imide Drugs (IMiDs).
Evolution of a Scaffold: Lenalidomide and Pomalidomide
The elucidation of thalidomide's mechanism spurred the development of analogues with improved therapeutic indices. This effort, led by Celgene, resulted in two landmark drugs: Lenalidomide and Pomalidomide.[16] These second and third-generation IMiDs are substituted isoindolinones designed for greater potency and altered side-effect profiles.[17][18]
-
Lenalidomide (Revlimid®): Approved by the FDA in 2005, lenalidomide is a thalidomide analogue where a phthaloyl ring amino group has been removed and a carbonyl group has been added.[17][19] It is significantly more potent than thalidomide in its immunomodulatory and anti-myeloma activities but lacks the sedative effects and has a lower incidence of severe neuropathy.[10][17]
-
Pomalidomide (Pomalyst®/Imnovid®): Approved in 2013, pomalidomide is a structural hybrid, featuring an amino group at the 4-position of the isoindolinone ring system.[][21] It is even more potent than lenalidomide and demonstrates activity in patients who have become resistant to other therapies.[18][21]
These chemical modifications subtly alter how the drugs dock into the CRBN binding pocket, which in turn influences their potency in recruiting neosubstrates for degradation.[14]
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| FDA Approval (Myeloma) | 2006[10] | 2005[19] | 2013[21] |
| Key Structural Feature | Unsubstituted Phthalimide | Phthalimide derivative | 4-amino-phthalimide |
| Relative Potency | Baseline | ~50-2000x > Thalidomide[17] | ~10x > Lenalidomide[14] |
| Primary Neosubstrates | IKZF1, IKZF3, CK1α | IKZF1, IKZF3, CK1α | IKZF1, IKZF3 |
| Common Side Effects | Sedation, Neuropathy, Teratogenicity | Myelosuppression, Teratogenicity | Myelosuppression, Teratogenicity |
Modern Synthetic Strategies for the Isoindolinone Core
The renewed interest in isoindolinones has driven significant innovation in their synthesis. Methodologies have evolved from classical condensations to highly efficient transition-metal-catalyzed reactions.[1]
Classical Synthesis
The original and still widely used methods often involve the condensation of a phthalic acid derivative, such as phthalic anhydride, with an appropriate amine. For thalidomide and its analogues, this typically involves reacting a substituted phthalic anhydride with a derivative of glutamine or glutamic acid to form the glutarimide ring.[22][23]
Modern Transition-Metal Catalysis
Over the past decade, transition-metal catalysis has provided more direct and versatile routes to complex isoindolinones.[1][24] These methods often rely on C-H activation, allowing for the direct functionalization of simple benzamides to construct the heterocyclic ring, bypassing the need for pre-functionalized starting materials.[1][25] Rhodium, palladium, and copper catalysts have been extensively used for these transformations, enabling olefination, arylation, and carbonylation reactions to build the isoindolinone core.[1]
Caption: General workflow for classical isoindolinone synthesis.
Exemplary Protocol: Synthesis of Pomalidomide Analogue
This protocol is a representative example based on established literature procedures for the synthesis of 4-amino substituted isoindolinones.[][26]
Step 1: Condensation of 3-Nitrophthalic Anhydride with 3-Aminopiperidine-2,6-dione
-
To a stirred solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid (10 vol), add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the mixture to room temperature and pour it into ice-water (20 vol).
-
Filter the resulting yellow precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the intermediate, 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Causality: The use of acetic acid as a solvent and catalyst facilitates the condensation reaction between the anhydride and the amine. Sodium acetate acts as a base to neutralize the HCl salt of the amine starting material.
Step 2: Reduction of the Nitro Group
-
Suspend the nitro-intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (20 vol).
-
Carefully add Palladium on carbon (10% Pd/C, 0.05 eq) to the suspension.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker, 50 psi).
-
Stir the mixture vigorously at room temperature for 8-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude Pomalidomide.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or ethanol) to yield pure 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide).
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. The palladium catalyst facilitates the addition of hydrogen across the nitro group. The Celite filtration is critical for the complete and safe removal of the pyrophoric palladium catalyst.
The Expanding Therapeutic Landscape
The versatility of the isoindolinone scaffold extends beyond immunomodulation. Its rigid, planar structure makes it an excellent building block for targeting various biological systems. Researchers have successfully developed isoindolinone derivatives with a wide range of activities, including:
-
Histone Deacetylase (HDAC) Inhibitors: Novel isoindolinone derivatives have shown potent antiproliferative activities by inhibiting HDAC enzymes, which are key regulators of gene expression in cancer cells.[27]
-
Antimicrobial and Antifungal Agents: Certain substituted isoindolinones have demonstrated significant activity against various bacterial and fungal strains.[28]
-
Anticancer Activity: Beyond myeloma, various derivatives have been synthesized and tested against other cancer cell lines, such as HepG2 liver cancer, showing promising cytotoxic effects.[29]
Conclusion and Future Outlook: The Rise of PROTACs
The journey of the substituted isoindolinone is a powerful lesson in drug discovery—showcasing how a compound's tragic history can be overcome through rigorous scientific investigation to unlock its profound therapeutic potential. From a single, notorious molecule has sprung a class of life-saving medicines and a deep understanding of a fundamental cellular process.
The future of the isoindolinone scaffold is arguably even more exciting. The discovery that IMiDs can hijack the CRBN E3 ligase has become the cornerstone of a revolutionary new technology: Proteolysis-Targeting Chimeras (PROTACs) .[11][] PROTACs are heterobifunctional molecules that link a CRBN-binding ligand (like pomalidomide) to a ligand for a different protein of interest. This creates a ternary complex that brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and degradation.[13][] This technology allows for the targeted destruction of previously "undruggable" proteins, opening up vast new avenues for therapeutic intervention. The humble isoindolinone, once a symbol of failure, is now a critical tool enabling the next generation of precision medicine.
References
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learncheme.com [learncheme.com]
- 7. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. gosset.ai [gosset.ai]
- 13. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 16. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 17. Lenalidomide: the emerging role of a novel targeted agent in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
- 19. Lenalidomide - Wikipedia [en.wikipedia.org]
- 21. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Isoindolinone synthesis [organic-chemistry.org]
- 26. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 27. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jocpr.com [jocpr.com]
Introduction: The Isoindolinone Scaffold and the Promise of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
The isoindolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this structure have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This therapeutic potential stems from the scaffold's unique three-dimensional architecture, which allows for diverse substitutions and precise interactions with various biological targets.[4]
This guide focuses on a specific, yet under-explored, derivative: This compound (CAS No: 761440-06-6; Molecular Formula: C₉H₁₀N₂O).[6][7] While extensive experimental data on this particular compound is not yet widely published, its structure suggests significant potential as a pharmacophore. The strategic placement of an amino group on the aromatic ring and a methyl group on the lactam nitrogen provides key points for molecular recognition and metabolic modulation.
Given the nascent stage of research on this compound, theoretical and computational studies offer a powerful, predictive, and cost-effective strategy to elucidate its fundamental properties and guide future experimental work. This whitepaper serves as a comprehensive technical guide for researchers, outlining the core computational methodologies—from quantum chemical analysis to in silico pharmacological evaluation—that can be applied to unlock the potential of this compound. We will detail not just the what, but the why, providing the causal logic behind protocol choices to ensure a robust and scientifically sound investigation.
Part 1: Quantum Chemical Analysis of Molecular Structure and Reactivity
A foundational understanding of a molecule begins with its electronic structure and geometry. Density Functional Theory (DFT) has become a primary tool for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[8][9]
Geometric Optimization and Structural Parameters
The first essential step is to determine the molecule's most stable three-dimensional conformation, as this dictates its physical, chemical, and biological properties. A geometry optimization calculation finds the lowest energy structure on the potential energy surface.
Protocol: DFT-Based Geometry Optimization
-
Structure Input: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using molecular mechanics.
-
Calculation Setup (Gaussian):
-
Method Selection: Choose the B3LYP hybrid functional. This functional is widely used as it incorporates both local and non-local exchange-correlation effects, providing reliable geometries for a broad range of organic systems.[3]
-
Basis Set Selection: Employ the 6-311+G(d,p) basis set. The "6-311G" part provides a flexible description of core and valence electrons. The "+" adds diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for accurately modeling bonding.
-
Keywords: Opt Freq=Noraman # B3LYP/6-311+G(d,p) Geom=Connectivity
-
-
Execution & Analysis: Run the calculation. The Opt keyword performs the optimization. The Freq keyword is crucial as it calculates vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. From the output, key structural parameters can be extracted.
Table 1: Predicted Key Structural Parameters for this compound
| Parameter | Description | Predicted Value (Å or °) |
| C1=O8 | Carbonyl bond length | ~1.23 Å |
| C1-N2 | Lactam C-N bond length | ~1.38 Å |
| C7-N11 | Aromatic C-N bond length | ~1.40 Å |
| C4-C5-C6-C7 | Aromatic ring dihedral angle | ~0.0° |
| C1-N2-C3-C3a | Lactam ring puckering angle | Varies |
Note: Values are representative estimates based on similar structures.
Caption: 2D structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[3]
From the optimized geometry calculation, the HOMO and LUMO energies can be directly obtained. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO may be centered around the electron-deficient carbonyl group.
Table 2: Predicted FMO Properties
| Property | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.7 eV |
Note: Values are representative estimates.
Caption: Frontier Molecular Orbitals (FMOs) dictate chemical reactivity.
Part 2: In Silico Pharmacological and Bioactivity Evaluation
Computational methods are invaluable for predicting a compound's drug-likeness and potential biological targets before undertaking costly synthesis and screening.
Pharmacokinetic (ADME) Profile Prediction
A viable drug candidate must have acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These can be estimated using computational models based on the molecule's structure. Lipinski's "Rule of Five" is a key guideline for evaluating oral bioavailability.
Protocol: ADME Prediction using SwissADME
-
Input: Obtain the SMILES string of the molecule from the optimized structure.
-
Submission: Input the SMILES string into the SwissADME web server.
-
Analysis: The server provides a comprehensive report including physicochemical properties, lipophilicity (LogP), water solubility, and violations of drug-likeness rules (e.g., Lipinski, Ghose).
Table 3: Predicted ADME and Physicochemical Properties
| Property | Value | Conformance |
| Molecular Weight | 162.19 g/mol | Lipinski: Yes (<500) |
| LogP (Consensus) | ~1.50 | Lipinski: Yes (<5) |
| H-bond Donors | 1 (from -NH₂) | Lipinski: Yes (≤5) |
| H-bond Acceptors | 2 (from C=O, -NH₂) | Lipinski: Yes (≤10) |
| TPSA | ~55.12 Ų | Good (<140 Ų) |
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Potential CNS activity |
Note: Values are predicted and serve as a guide for experimental validation.
Molecular Docking for Target Identification
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity in kcal/mol.[10] Given that isoindolinone derivatives have shown activity against Cyclin-dependent kinases (CDKs) and Cyclooxygenases (COX), we will outline a protocol using CDK7 as a hypothetical target.[3][5]
Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Convert the optimized 3D structure of the ligand to a .pdbqt file using AutoDock Tools.
-
This step assigns Gasteiger charges and defines rotatable bonds, making the ligand flexible for docking.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., CDK7, PDB ID: 5F6W) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and compute Gasteiger charges, saving the final structure as a .pdbqt file. This step treats the protein as a rigid entity.[11]
-
-
Grid Box Definition:
-
Define a 3D grid box around the active site of the protein. The size and center of the box should be large enough to encompass the entire binding pocket, allowing the ligand to explore all possible binding poses.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared ligand, protein, and grid box configuration as input. Vina will perform a stochastic search to find the best binding poses.
-
-
Results Analysis:
-
Analyze the output file, which ranks the poses by binding affinity (lower energy is better).
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues.[3]
-
Table 4: Hypothetical Docking Results with CDK7 (PDB: 5F6W)
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS41, LEU133 | Hydrogen Bond |
| 1 | -8.5 | PHE91 | π-π Stacking |
| 2 | -8.2 | ASP97 | Hydrogen Bond |
Note: These results are illustrative and require actual computation.
References
- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. appretech.com [appretech.com]
- 7. 761440-06-6 | this compound - Moldb [moldb.com]
- 8. [PDF] Synthesis of 5, 6-diaroylisoindoline-1, 3-dione and computational approaches for investigation on structural and mechanistic insights by DFT | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physchemres.org [physchemres.org]
Methodological & Application
Synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust three-step synthetic sequence commencing with the readily available N-methylphthalimide. The key transformations involve a selective partial reduction of the imide functionality, followed by a regioselective nitration and a final reduction of the nitro group to the target primary amine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
The isoindolinone scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. The introduction of an amino group at the 7-position of the N-methylated isoindolinone core, yielding this compound (CAS No: 761440-06-6, Molecular Formula: C₉H₁₀N₂O), provides a key point for further chemical elaboration and the development of novel pharmaceutical agents. The strategic placement of the amino group allows for the exploration of new chemical space and the generation of compound libraries with diverse pharmacological profiles.
This application note outlines a reliable and scalable protocol for the laboratory synthesis of this important intermediate. The synthetic strategy is designed to be accessible, employing common reagents and purification techniques.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The process begins with the selective reduction of one of the carbonyl groups of N-methylphthalimide to yield 2-methyl-2,3-dihydro-1H-isoindol-1-one. This is followed by the regioselective nitration of the isoindolinone ring at the 7-position to introduce a nitro group. The final step involves the reduction of the nitro group to the desired 7-amino functionality.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-Methyl-2,3-dihydro-1H-isoindol-1-one
This step involves the selective reduction of one of the two carbonyl groups of N-methylphthalimide. A controlled reduction using zinc dust in acidic medium is an effective method.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| N-Methylphthalimide | C₉H₇NO₂ | 161.16 | 10.0 g (62.1 mmol) |
| Zinc dust | Zn | 65.38 | 12.2 g (187 mmol) |
| Acetic acid (glacial) | CH₃COOH | 60.05 | 100 mL |
| Water (deionized) | H₂O | 18.02 | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylphthalimide (10.0 g, 62.1 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture to dissolve the N-methylphthalimide.
-
Carefully add zinc dust (12.2 g, 187 mmol) portion-wise to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with a small amount of acetic acid.
-
Pour the filtrate into a beaker containing ice-water (approx. 500 mL) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 2-methyl-2,3-dihydro-1H-isoindol-1-one as a white to off-white solid.
Step 2: Synthesis of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one
This step involves the regioselective nitration of the isoindolinone ring. The use of a standard nitrating mixture of nitric acid and sulfuric acid under controlled temperature conditions is crucial for achieving the desired 7-nitro isomer.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Methyl-2,3-dihydro-1H-isoindol-1-one | C₉H₉NO | 147.17 | 5.0 g (34.0 mmol) |
| Sulfuric acid (conc., 98%) | H₂SO₄ | 98.08 | 25 mL |
| Nitric acid (fuming, 90%) | HNO₃ | 63.01 | 2.4 mL (approx. 37 mmol) |
| Ice | H₂O (solid) | 18.02 | As needed |
| Water (deionized) | H₂O | 18.02 | As needed |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
In a 100 mL round-bottom flask, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice-salt bath.
-
Slowly add 2-methyl-2,3-dihydro-1H-isoindol-1-one (5.0 g, 34.0 mmol) in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (2.4 mL) to cold concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the isoindolinone in sulfuric acid over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
The crude 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield a pale yellow solid.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one | C₉H₈N₂O₃ | 192.17 | 3.0 g (15.6 mmol) |
| Palladium on carbon (10% Pd/C) | Pd/C | - | 0.3 g (10 wt%) |
| Methanol | CH₃OH | 32.04 | 100 mL |
| Hydrogen gas | H₂ | 2.02 | Balloon or cylinder |
| Celite | - | - | As needed |
Procedure:
-
To a 250 mL hydrogenation flask, add 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (3.0 g, 15.6 mmol) and methanol (100 mL).
-
Carefully add 10% Palladium on carbon (0.3 g) to the suspension.
-
Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a solid.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected molecular weight for the final product, this compound, is 162.19 g/mol .[1][2]
Mechanistic Insights
The synthetic pathway leverages well-established and understood chemical transformations.
Caption: Key mechanistic steps in the synthesis.
The selective reduction in Step 1 is achieved by the controlled action of zinc in acetic acid, which preferentially reduces one carbonyl group of the imide. The regioselectivity of the nitration in Step 2 is directed by the existing substituents on the aromatic ring. The final step is a standard catalytic hydrogenation where the nitro group is reduced to an amine on the surface of the palladium catalyst.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence is a practical approach for obtaining this valuable building block in a laboratory setting. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for their drug discovery and development programs.
References
The Strategic Application of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one in Modern Medicinal Chemistry
Introduction: The Privileged Isoindolinone Scaffold
The isoindolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined orientation for appended functional groups, making it an ideal platform for designing targeted therapeutics. Within this class of molecules, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one emerges as a versatile building block, particularly in the pursuit of novel oncology agents such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2]
This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols for its derivatization and strategic insights into its application in drug discovery workflows. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to generate libraries of novel compounds for biological screening.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C9H10N2O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| CAS Number | 761440-06-6 | [3][4] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Purity | Typically >95% | [4] |
Core Application: A Building Block for PARP Inhibitors
PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5] Several approved PARP inhibitors feature a core structure that can be viewed as a bioisostere of the isoindolinone scaffold. The strategic value of this compound lies in its potential to serve as a versatile precursor for novel PARP inhibitors through the functionalization of its primary aromatic amine.
Below is a logical workflow for the utilization of this building block in a drug discovery program targeting PARP.
Caption: Workflow for utilizing this compound.
Synthetic Protocols: Gateway to Chemical Diversity
The primary amino group of this compound is the key handle for chemical modification. The following protocols detail two fundamental transformations for generating diverse libraries of derivatives.
Protocol 1: Amide Bond Formation via Acylation
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[5] This protocol describes a general procedure for the acylation of this compound with an acyl chloride.
Rationale: This reaction mimics the carboxamide moiety present in many potent PARP inhibitors, which is crucial for interaction with the nicotinamide binding site of the enzyme.[5] The choice of acyl chloride allows for systematic exploration of structure-activity relationships (SAR).
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Acyl Chloride Addition: Slowly add a solution of the desired acyl chloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in PARP inhibitors.[6] This protocol outlines a two-step procedure to first convert the amino group to a halide, followed by a Suzuki coupling.
Rationale: This approach enables the introduction of diverse aromatic and heteroaromatic rings at the 7-position of the isoindolinone core, allowing for the exploration of interactions with the adenosine ribose binding pocket of the PARP enzyme.
Step 1: Sandmeyer Reaction (Diazotization and Halogenation)
-
Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl) at 0 °C. To this stirring suspension, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Halogenation: In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (e.g., CuBr or CuCl) (1.2 eq.) in the corresponding concentrated acid. Add the cold diazonium salt solution from the previous step to the copper(I) halide mixture portion-wise, allowing for the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, warm the reaction mixture to room temperature or gently heat to ensure complete decomposition of the diazonium salt. Cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to yield the 7-halo-2-methyl-2,3-dihydro-1H-isoindol-1-one intermediate.
Step 2: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add the 7-halo-2-methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification and Characterization: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl derivative. Characterize the final compound by NMR and mass spectrometry.
Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block for medicinal chemists. Its straightforward functionalization through well-established synthetic protocols, such as amide bond formation and Suzuki-Miyaura cross-coupling, provides a rapid and efficient means to generate diverse libraries of novel compounds. The application of this scaffold in the design of PARP inhibitors is a particularly promising avenue of research, with the potential to yield next-generation therapeutics for the treatment of cancer. The protocols and strategies outlined in this guide are intended to serve as a comprehensive resource for researchers in the field of drug discovery, facilitating the exploration of new chemical space and the development of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. CA3060715A1 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Unlocking Cellular Insights: 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Quest for Precision in Cellular Imaging
In the intricate landscape of cellular biology and drug discovery, the ability to visualize and track specific biomolecules in real-time is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the complex machinery of life at the molecular level.[1][2] The design of such probes often hinges on a modular approach: a fluorophore for signal generation, a linker, and a reactive moiety for target conjugation. At the heart of this design is the selection of a suitable fluorophore precursor—a scaffold that is readily modifiable and possesses favorable photophysical properties. This application note details the utility of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, a versatile and promising precursor for the synthesis of novel fluorescent probes for bioimaging applications.
The isoindolinone core is a privileged scaffold in medicinal chemistry and materials science, known for its rigid structure and advantageous electronic properties.[3] The presence of a primary aromatic amine at the 7-position of this compound provides a convenient handle for chemical derivatization, allowing for the straightforward attachment of various functionalities. This precursor serves as an excellent building block for creating "turn-on" probes, where the fluorescence is quenched until a specific biological event or interaction occurs, thereby enhancing the signal-to-noise ratio in imaging experiments.[4]
This guide provides detailed protocols for the derivatization of this compound with two commonly used classes of amine-reactive fluorescent dyes: isothiocyanates and succinimidyl esters. We will explore the synthesis of custom probes based on fluorescein and rhodamine, discuss their photophysical characterization, and provide protocols for their application in cellular imaging.
Core Principles: Why this compound?
The selection of this isoindolinone derivative as a precursor is underpinned by several key advantages:
-
Synthetic Accessibility: The primary amine group is a nucleophilic center that readily reacts with a wide array of electrophilic reagents, making the synthesis of diverse probe libraries straightforward.
-
Structural Rigidity: The fused ring system of the isoindolinone core can lead to derivatives with high fluorescence quantum yields and photostability, crucial for high-quality imaging.[3]
-
Tunable Photophysics: Modification of the amino group can significantly influence the electronic structure of the resulting fluorophore, allowing for the tuning of its absorption and emission properties. This can be explained by the principles of Photoinduced Electron Transfer (PeT), where the lone pair of electrons on the nitrogen atom can quench the fluorescence of an attached fluorophore, a process that can be reversed upon protonation or reaction of the amine.
-
Biocompatibility: The isoindolinone scaffold is found in a number of biologically active molecules, suggesting that its derivatives may exhibit good cell permeability and low cytotoxicity.[5]
Experimental Protocols: Synthesizing Isoindolinone-Based Fluorescent Probes
The following protocols provide step-by-step instructions for the synthesis, purification, and characterization of fluorescent probes derived from this compound.
Protocol 1: Synthesis of an Isoindolinone-Fluorescein Thiourea Conjugate
This protocol describes the reaction of the primary amine of this compound with fluorescein isothiocyanate (FITC) to form a stable thiourea linkage.[6]
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC, Isomer I)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve FITC (1.1 equivalents) in anhydrous DMF to a final concentration of 10 mg/mL. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
To the solution of this compound, add triethylamine (2 equivalents).
-
Slowly add the FITC solution dropwise to the reaction mixture with continuous stirring.
-
Protect the reaction from light by wrapping the reaction vial in aluminum foil.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.[7]
-
Lyophilize the pure fractions to obtain a solid powder.
-
Store the final product at -20°C, protected from light and moisture.
-
Diagram of the Synthesis Workflow:
References
- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. youdobio.com [youdobio.com]
- 7. Frontiers | Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells [frontiersin.org]
Application Notes and Protocols: 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: Initial exploration into the material science applications of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one revealed a significant lack of established literature and documented protocols. While a related compound, 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one, has been noted for its potential in polymer synthesis, specific applications and methodologies for the target compound in material science are not well-defined[1]. Conversely, the isoindolinone scaffold, and specifically amino-substituted derivatives, are extensively researched and validated as "privileged structures" in medicinal chemistry and drug discovery.[2][3] This guide, therefore, pivots to the well-documented and scientifically robust applications of this compound and its analogs within the domain of medicinal chemistry, providing detailed insights and protocols relevant to researchers in this field.
Introduction: The Isoindolinone Scaffold as a Privileged Motif in Drug Discovery
The isoindolinone framework is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists for decades.[4] Its rigid structure, combined with the capacity for diverse functionalization, makes it an ideal scaffold for the design of small molecules that can interact with high specificity to biological targets.[2] Natural products containing the isoindolinone core exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[4] This has inspired the synthesis and evaluation of a vast library of synthetic isoindolinone derivatives, leading to the discovery of potent therapeutic agents.[3]
This compound, with its primary amino group, serves as a crucial synthetic intermediate. This amino functionality provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with tailored pharmacological profiles.
| Compound Profile: this compound | |
| CAS Number | 761440-06-6[5][6] |
| Molecular Formula | C₉H₁₀N₂O[5][6] |
| Molecular Weight | 162.19 g/mol [5][6] |
| Key Functional Groups | Primary Aromatic Amine, Lactam |
| Primary Application | Synthetic Intermediate in Medicinal Chemistry |
Core Application: A Building Block for PARP Inhibitors
One of the most significant applications of the amino-isoindolinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are critical components of the DNA damage repair machinery.[7][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[7]
The isoindolinone scaffold serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[7] This structural similarity allows isoindolinone-based compounds to act as competitive inhibitors at the catalytic site of PARP.[7] The amino group on the 7-position of the isoindolinone ring is a key attachment point for side chains that can enhance binding affinity, selectivity, and pharmacokinetic properties.
Mechanism of Action: PARP Inhibition
The diagram below illustrates the role of PARP-1 in DNA repair and how isoindolinone-based inhibitors block this process.
Caption: Mechanism of PARP-1 inhibition by isoindolinone-based compounds.
Synthetic Protocol: Synthesis of a Hypothetical Amino-Isoindolinone-Based PARP Inhibitor
This protocol outlines a general, hypothetical procedure for the synthesis of a PARP inhibitor starting from this compound. This is a representative workflow and would require optimization for specific target molecules.
Workflow Diagram:
Caption: Synthetic workflow for a PARP inhibitor candidate.
Step-by-Step Protocol:
-
Acylation of the Amino Group:
-
Rationale: To introduce a linker and a reactive handle for further diversification. The amide bond formation is a robust and well-established reaction.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired carboxylic acid chloride (e.g., 4-bromobenzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting amide intermediate by column chromatography.
-
-
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):
-
Rationale: To introduce a larger, often aromatic, moiety that can interact with specific pockets in the PARP active site, thereby increasing potency and selectivity. The Suzuki coupling is a versatile and highly efficient method for forming carbon-carbon bonds.
-
Procedure:
-
To a reaction vessel, add the amide intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization to yield the PARP inhibitor candidate.
-
-
Other Therapeutic Applications of the Isoindolinone Scaffold
The versatility of the isoindolinone scaffold extends beyond PARP inhibition. Various derivatives have shown promise in targeting other key proteins involved in disease pathways.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Isoindolinone derivatives have been investigated as potential CDK7 inhibitors, showing high binding affinity in virtual screening studies.[9]
-
Carbonic Anhydrase Inhibitors: Isoindolinones have been designed as potent inhibitors of human carbonic anhydrase (hCA) I and II isoforms, which are involved in various physiological processes and are targets for diuretics and antiglaucoma agents.[10]
-
Anti-inflammatory Agents: Certain isoindolinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[11][12]
| Therapeutic Target | Example of Isoindolinone Application | Reference |
| PARP-1 | Competitive inhibition for cancer therapy | [7][13][14] |
| CDK7 | Potential inhibition for anti-breast cancer drugs | [9] |
| Carbonic Anhydrase | Inhibition for potential diuretic or antiglaucoma agents | [10] |
| COX-1/COX-2 | Inhibition for anti-inflammatory effects | [11][12] |
Conclusion and Future Perspectives
While the application of this compound in material science remains an underexplored area, its role as a key building block in medicinal chemistry is firmly established. The amino-isoindolinone scaffold is a proven pharmacophore for the development of targeted therapies, most notably PARP inhibitors for oncology. The synthetic tractability of this compound allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research will likely continue to leverage this privileged scaffold to design novel inhibitors for a wide range of therapeutic targets, further solidifying the importance of amino-isoindolinones in drug discovery and development.
References
- 1. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 761440-06-6 | this compound - Moldb [moldb.com]
- 6. appretech.com [appretech.com]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one in Contemporary Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the strategic deployment of molecular scaffolds that offer a fertile ground for structural diversification and biological activity. Among these, the isoindolinone core has emerged as a "privileged structure," demonstrating a remarkable propensity for interacting with a diverse array of biological targets. This guide focuses on a particularly valuable derivative, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one , a versatile building block poised for the synthesis of next-generation therapeutics, most notably in the realm of oncology as a cornerstone for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its application. We will delve into the practical aspects of utilizing this compound, with a specific focus on its role in the synthesis of potent PARP-1 inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| IUPAC Name | This compound | Chemdiv |
| CAS Number | 761440-06-6 | Chemdiv |
| Molecular Formula | C₉H₁₀N₂O | Chemdiv |
| Molecular Weight | 162.19 g/mol | Chemdiv |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Internal Data |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
The Isoindolinone Scaffold in PARP Inhibition: A Mechanistic Overview
The therapeutic efficacy of PARP inhibitors lies in their ability to induce synthetic lethality in cancer cells harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2] PARP-1, a key enzyme in the base excision repair (BER) pathway, is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of SSBs, which, during replication, are converted to highly cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway, the accumulation of DSBs triggers apoptosis and cell death.[2]
The isoindolinone scaffold of this compound serves as an excellent mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This structural resemblance facilitates competitive inhibition at the catalytic site of PARP-1, making it a foundational element in the design of potent and selective inhibitors.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocols for the Evaluation of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one in Enzyme Inhibition Assays
For: Researchers, scientists, and drug development professionals engaged in enzyme inhibitor screening and characterization.
Introduction: The Isoindolinone Scaffold as a Privileged Motif in Enzyme Inhibition
The isoindolinone core is a bicyclic lactam that represents a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1] This scaffold is particularly prominent in the development of inhibitors targeting enzymes central to disease pathology, most notably the Poly(ADP-ribose) Polymerase (PARP) family. PARP inhibitors have revolutionized treatment paradigms in oncology, especially for cancers harboring DNA repair deficiencies.[2]
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a functionalized isoindolinone derivative. While not a characterized inhibitor itself, its structure presents a valuable starting point or fragment for the design and synthesis of novel enzyme inhibitors.[3][4] The primary amino group offers a versatile chemical handle for derivatization to enhance potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive framework and a series of detailed protocols for the systematic evaluation of this compound and its analogs. The methodologies described herein will guide researchers in determining the compound's potential as an enzyme inhibitor, from initial biochemical screening to cellular target engagement and mechanism of action studies.
Section 1: Compound Management and Physicochemical Properties
Accurate and reproducible results begin with proper handling of the test compound. The inherent physicochemical properties of the molecule dictate its solubility and stability, which are critical factors for assay performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 761440-06-6 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Purity | ≥95% (Varies by supplier) | [3][5] |
| Appearance | Solid powder (Typically off-white to beige) | [6] |
Protocol 1: Stock Solution Preparation
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most screening compounds due to its high solubilizing power and compatibility with a wide range of biochemical and cellular assays. Preparing a high-concentration stock solution allows for minimal final DMSO concentration in the assay, mitigating potential solvent-induced artifacts that can inhibit or denature enzymes.[7][8]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision balance and pipettes
Procedure:
-
Equilibration: Allow the vial of the solid compound and anhydrous DMSO to come to room temperature to prevent water condensation.
-
Calculation: Determine the mass of the compound required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 162.19 g/mol * 0.001 L = 1.622 mg
-
-
Dissolution: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
Section 2: Primary Biochemical Screening for Inhibitory Activity
The initial step is to screen the compound against relevant enzyme targets. Given the prevalence of the isoindolinone scaffold in PARP and kinase inhibitors, these enzyme families are logical starting points.[2][9] Homogeneous assays are preferred for primary screening due to their simplicity, speed, and amenability to high-throughput formats.[10]
Protocol 2: Homogeneous Luminescence-Based PARP1 Inhibition Assay
Principle: This assay quantifies the activity of PARP1 by measuring the amount of its substrate, NAD+, that is consumed during the poly(ADP-ribosyl)ation reaction. A proprietary reagent is used to convert the remaining NAD+ into a luminescent signal. A potent inhibitor will prevent NAD+ consumption, resulting in a high luminescence signal, whereas low inhibition allows for NAD+ depletion and a correspondingly low signal.
Workflow Diagram: PARP1 Luminescence Assay
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 761440-06-6 | this compound - Moldb [moldb.com]
- 4. appretech.com [appretech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing High-Sensitivity Chemiluminescent Assays with 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one Derivatives
An Application Guide from the Office of the Senior Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of higher sensitivity and lower detection limits is a constant driver in the evolution of bioanalytical assays. Chemiluminescence, particularly enhanced chemiluminescent (ECL) systems, offers significant advantages over colorimetric or fluorescent methods in immunoassays and other enzyme-linked detection systems.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging a novel class of enhancer molecules—derivatives of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one—to significantly amplify the signal in Horseradish Peroxidase (HRP)-based assays. We will delve into the core mechanism of HRP-catalyzed light production, explain the pivotal role of enhancers in this process, and provide field-tested, step-by-step protocols for developing and optimizing a high-sensitivity chemiluminescent enzyme-linked immunosorbent assay (ELISA).
Part I: The Science of Enhanced Chemiluminescence with Isoindolinone Derivatives
The Foundational Mechanism: HRP-Mediated Chemiluminescence
The workhorse of many chemiluminescent assays is the enzyme Horseradish Peroxidase (HRP).[3][4] HRP is a stable and highly active enzyme that catalyzes the oxidation of a luminogenic substrate, most commonly luminol, in the presence of an oxidant like hydrogen peroxide (H₂O₂).[4]
The reaction proceeds through a series of steps:
-
HRP is oxidized by H₂O₂ to a higher-energy catalytic intermediate.
-
This intermediate oxidizes luminol molecules into an unstable, electronically excited state product (3-aminophthalate).[5]
-
As this excited-state product decays to its ground state, it releases energy in the form of photons, producing a characteristic light emission around 425 nm.
While effective, this basic reaction has a relatively low quantum yield, meaning the light output can be weak and transient, limiting assay sensitivity.[6][7]
Caption: Core reaction pathway of HRP-catalyzed luminol oxidation.
The Amplification Engine: Isoindolinone Derivatives as Enhancers
To overcome the inherent limitations of the luminol reaction, "enhancers" are added to the substrate mixture. These molecules act as electron transfer mediators, dramatically increasing both the intensity and duration of the light signal.[3][5][8] While substituted phenols and phenothiazines are common enhancers, the isoindolinone scaffold, found in compounds like this compound, represents a potent and versatile alternative.[6][8][9]
The enhanced mechanism introduces a critical intermediate step:
-
The oxidized HRP intermediate preferentially reacts with the isoindolinone enhancer, which is more readily oxidized than luminol.
-
This creates a population of stable enhancer radicals.
-
These radicals then efficiently oxidize luminol molecules through a rapid, non-enzymatic reaction, creating a much larger pool of excited-state 3-aminophthalate than the enzyme could generate alone.
This catalytic recycling of the enhancer results in a sustained, high-intensity glow that is the hallmark of modern ECL assays. The specific substitutions on the isoindolinone ring can be tuned to optimize signal intensity and kinetics for different assay requirements.
Caption: The role of an isoindolinone enhancer as an electron transfer mediator.
Part II: Application Protocol: Developing a High-Sensitivity Chemiluminescent ELISA
This section provides a robust protocol for a sandwich ELISA, a common immunoassay format, using a this compound derivative as the ECL enhancer.
Principle of the Assay
The sandwich ELISA quantifies an antigen by "sandwiching" it between two specific antibodies: a capture antibody immobilized on a surface and a detection antibody conjugated to an enzyme (HRP). The addition of the enhanced chemiluminescent substrate solution generates a light signal directly proportional to the amount of HRP, and thus the amount of antigen, in the well.
Caption: Workflow for a sandwich ELISA with enhanced chemiluminescent detection.
Materials and Reagents
-
Microplates: 96-well, high-binding polystyrene plates (e.g., white, opaque plates for luminescence).
-
Antibodies: Antigen-specific capture and HRP-conjugated detection antibodies.
-
Antigen Standard: Purified antigen for standard curve generation.
-
Buffers and Solutions:
-
Coating Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% (v/v) Tween-20.
-
Blocking Buffer: PBST with 1-3% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk.
-
-
Enhanced Chemiluminescent Substrate Solution (Prepare fresh):
-
Solution A (Luminol/Enhancer): 100 mM Tris buffer pH 8.5, 2.5 mM Luminol, 0.2 mM this compound derivative (dissolved in a suitable solvent like DMSO first, then diluted).
-
Solution B (Peroxide): 100 mM Tris buffer pH 8.5, 5.0 mM Hydrogen Peroxide.
-
-
Instrumentation: Microplate luminometer.
Step-by-Step Protocol
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Causality: Immobilizing the capture antibody provides the foundation for the assay. The alkaline pH of the coating buffer promotes passive adsorption to the polystyrene plate.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Washing removes unbound antibody. Blocking saturates remaining binding sites on the plastic, preventing non-specific binding of subsequent reagents, which is critical for reducing background signal.[10]
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of your antigen standard in Blocking Buffer. Prepare samples at appropriate dilutions.
-
Add 100 µL of standards and samples to their respective wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Causality: This step allows the target antigen to bind specifically to the immobilized capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-conjugated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted HRP conjugate to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Causality: The HRP-conjugated antibody binds to a different epitope on the captured antigen, completing the "sandwich" and introducing the signal-generating enzyme into the complex.
-
-
Signal Generation and Detection:
-
Wash the plate 5 times with Wash Buffer. The final wash is critical to remove all unbound HRP conjugate.
-
Immediately before use, prepare the working ECL Substrate by mixing equal volumes of Solution A (Luminol/Enhancer) and Solution B (Peroxide).
-
Add 100 µL of the working ECL Substrate to each well.
-
Incubate for 5 minutes at room temperature, protected from light.[11]
-
Immediately measure the luminescence (Relative Light Units, RLU) in a microplate luminometer.
-
Causality: The HRP enzyme catalyzes the oxidation of luminol, amplified by the isoindolinone enhancer, producing a sustained glow. The 5-minute incubation allows the signal to stabilize before reading.
-
Part III: Assay Optimization and Data Analysis
Optimizing Reagent Concentrations
For any new assay, empirical determination of optimal reagent concentrations is paramount for achieving the best signal-to-noise ratio. A checkerboard titration is the most effective method.
| Optimization Parameter | Rationale | Recommended Range |
| Capture Antibody | Too little reduces signal capacity; too much is wasteful and can increase background. | 0.5 - 10 µg/mL |
| Detection Antibody (HRP) | The primary driver of signal. Too much can cause substrate depletion and high background; too little limits sensitivity.[12] | 1:1,000 - 1:100,000 dilution |
| Isoindolinone Enhancer | The key to signal amplification. The optimal concentration maximizes light output without increasing background noise. | 0.05 - 1.0 mM (in Solution A) |
| Blocking Agent | Different blockers work best for different antibody pairs. Test BSA vs. non-fat milk. | 1 - 5% (w/v) |
Data Acquisition and Interpretation
-
Generate a Standard Curve: Plot the RLU values for your antigen standards against their known concentrations. Use a 4-parameter logistic (4-PL) curve fit, which is standard for immunoassays.
-
Calculate Unknowns: Interpolate the RLU values of your unknown samples from the standard curve to determine their concentrations.
-
Key Performance Metrics:
-
Dynamic Range: The concentration range over which the assay is accurate and precise.[13]
-
Limit of Detection (LOD): The lowest antigen concentration that can be distinguished from the blank (background). Typically calculated as Mean of Blank + 3 * Standard Deviation of Blank.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inactive HRP conjugate.- Incorrect buffer pH.- Insufficient incubation times.- Substrate not freshly prepared or components degraded.[11]- Omission of a reagent. | - Verify HRP conjugate activity.- Check pH of all buffers.- Increase incubation times or temperature.- Always prepare ECL substrate fresh.- Review protocol steps carefully. |
| High Background | - Insufficient blocking or wrong blocking agent.[10]- Detection antibody concentration too high.[12]- Inadequate washing.- Cross-reactivity of antibodies. | - Increase blocker concentration or try a different one.- Titrate detection antibody to a higher dilution.- Increase the number and vigor of wash steps.- Ensure antibodies are specific to the antigen. |
| "Donut" or Ghost Bands | - Too much HRP enzyme in the well (high antigen or high antibody concentration).- This leads to rapid, localized substrate depletion in the center of the well.[12] | - Dilute the sample further.- Decrease the concentration of the HRP-conjugated detection antibody.- Reduce incubation time with the detection antibody. |
Conclusion
Derivatives of this compound represent a powerful new tool in the development of highly sensitive bioassays. By acting as efficient electron transfer mediators in the HRP-luminol reaction, they significantly enhance chemiluminescent signal output, enabling lower limits of detection and wider dynamic ranges. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for researchers to successfully integrate these novel enhancers into their immunoassay workflows, pushing the boundaries of analytical sensitivity.
References
- 1. genemedi.net [genemedi.net]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 10. biocompare.com [biocompare.com]
- 11. licorbio.com [licorbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support guide for the synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 761440-06-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.
Overview of the Synthetic Strategy
The most reliable and scalable synthesis of this compound is a two-stage process. This strategy involves the initial construction of the N-methylated isoindolinone core bearing a nitro group, followed by the critical reduction of this nitro group to the target primary amine. The efficiency of the final reduction step is paramount to achieving a high overall yield.
Caption: High-level overview of the two-stage synthetic pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The questions are organized by synthetic stage for clarity.
Stage 1: Isoindolinone Ring Formation
Q1: We are experiencing low yields during the formation of the 2-methyl-7-nitro-isoindolinone intermediate. What are the likely causes?
A1: Low yields in this stage typically stem from two primary sources: incomplete reaction or the formation of side products.
-
Causality (Incomplete Reaction): The cyclization to form the isoindolinone lactam ring can be an equilibrium process or kinetically slow. Ensure your reaction conditions are sufficient to drive the reaction to completion. This includes adequate reaction time, appropriate temperature, and the correct choice of solvent and reagents. For instance, methods like reductive C-N coupling of 2-carboxybenzaldehydes require an efficient catalyst system.[4]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to rigorously monitor the consumption of the starting material. An incomplete reaction will show a significant amount of starting material even after the prescribed time.
-
Increase Temperature/Time: If the reaction has stalled, consider increasing the temperature in increments of 10 °C or extending the reaction time.
-
Reagent Stoichiometry: Verify the stoichiometry and purity of your coupling or cyclization reagents. For syntheses involving C-H functionalization, the oxidant and catalyst loading are critical.[5]
-
-
Causality (Side Products): Depending on the specific route, side reactions such as polymerization or the formation of isomeric products can reduce the yield. For example, in reactions starting from 2-formylbenzoic acid and methylamine, imine stability and subsequent reduction/lactamization are key; undesired intermolecular reactions can compete with the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Analyze the Crude Product: Use ¹H NMR or LC-MS on the crude reaction mixture to identify the nature of the impurities.
-
Adjust Reaction Concentration: Running the reaction at a higher dilution can sometimes favor intramolecular cyclization over intermolecular side reactions.
-
Stage 2: Nitro Group Reduction (Yield-Critical Step)
This final step is the most common source of yield loss. The reduction of an aromatic nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[6] Improper control can lead to the formation of undesired dimeric species like azo and azoxy compounds.[7][8]
Q2: Our catalytic hydrogenation (H₂ with Pd/C) of the nitro-isoindolinone is slow or incomplete. How can we improve this?
A2: This is a classic problem often related to catalyst activity, hydrogen availability, or substrate purity.
-
Causality (Catalyst Deactivation): Palladium on carbon (Pd/C) is the workhorse for this transformation but is highly susceptible to poisoning.[7][9] Trace impurities, particularly sulfur or halide compounds from previous steps, can irreversibly bind to the catalyst's active sites, rendering it inert. The quality and handling of the catalyst are also critical.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the 2-methyl-7-nitro-isoindolinone intermediate is thoroughly purified before the reduction step. Recrystallization or a silica plug may be necessary.
-
Catalyst Quality & Handling: Use a fresh, high-quality catalyst from a reputable supplier. Avoid prolonged exposure of the catalyst to air. When weighing, do so quickly. For slurry measurements, ensure it is well-suspended.
-
Increase Catalyst Loading: As a troubleshooting measure, increase the catalyst loading from a typical 5-10 mol% to 15-20 mol%. If the reaction rate increases significantly, catalyst poisoning or low intrinsic activity is likely the issue.
-
Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some systems require higher pressure to increase the concentration of dissolved hydrogen and improve reaction kinetics.[9] Try increasing the H₂ pressure to 50 psi (approx. 3.5 bar).[6]
-
Q3: We are observing significant byproducts in our reduction reaction, leading to a low yield of the desired 7-amino product. How can we minimize these?
A3: Byproduct formation is typically a result of partially reduced intermediates reacting with each other. The choice of reducing agent and reaction conditions is key to ensuring the reaction proceeds fully to the amine.
-
Causality (Intermediate Condensation): As mentioned, the reduction proceeds via nitroso and hydroxylamine species.[6] Under certain conditions (e.g., neutral or basic pH, insufficient reductant), these intermediates can condense to form azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds.[7] Metal hydrides like LiAlH₄ are generally unsuitable for aromatic nitro reductions as they often lead to these azo products.[7]
-
Troubleshooting Workflow:
References
- 1. 761440-06-6 | this compound - Moldb [moldb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 761440-06-6 this compound AKSci 7316DF [aksci.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Portal: Purification of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the dedicated technical support center for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key heterocyclic building block. The purity of this compound is paramount for successful downstream applications, including drug discovery and materials science. This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is almost entirely dependent on the synthetic route. The most common laboratory-scale synthesis involves the reduction of the corresponding 7-nitro precursor (7-nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one).[1]
Common Impurities from Nitro Reduction Route:
-
Unreacted Starting Material: The 7-nitro precursor is a common impurity. It is significantly less polar than the desired amino product.
-
Partially Reduced Intermediates: Species such as the corresponding nitroso or hydroxylamine compounds can form. These are often colored (yellow/orange) and can be challenging to remove.
-
Catalyst Residues: If using heterogeneous catalysts like Palladium on carbon (Pd/C), trace metals can leach into the product.[2]
-
Solvent Adducts: Residual solvents from the reaction or workup can become trapped in the crystalline lattice of the product.
Q2: My initial purification by recrystallization gave a low yield. What am I doing wrong?
A2: Low yield in recrystallization is a classic problem stemming from suboptimal solvent selection or technique. The goal is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Causality: The high polarity imparted by the aromatic amine and the lactam carbonyl group means that highly non-polar solvents (like hexanes) will likely cause the product to crash out of solution too quickly, trapping impurities. Conversely, highly polar solvents (like methanol or water) may keep it dissolved even when cool. The key is finding the right balance. A mixed-solvent system, such as ethyl acetate/heptane or ethanol/water, often provides the ideal solubility curve.
-
Troubleshooting: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Adding too much solvent is the most common cause of low recovery. If the product still does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q3: How can I reliably assess the final purity of my compound?
A3: A multi-pronged approach is necessary for robust purity assessment. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and UV detection is a typical starting point.
-
Nuclear Magnetic Resonance (¹H NMR): While primarily a tool for structural elucidation, ¹H NMR is excellent for detecting residual solvents and organic impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the main peak seen in the HPLC and can help in the tentative identification of impurity peaks.[3]
-
Elemental Analysis (CHN): For a final, pure standard, elemental analysis provides the empirical formula and is a strong indicator of high purity if the results are within ±0.4% of the theoretical values.
Section 2: Troubleshooting Guide - Common Purification Challenges
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My product is a persistent, dark-colored oil and will not crystallize.
-
Probable Cause: This issue often points to the presence of colored, partially reduced intermediates or other polymeric impurities that are inhibiting crystallization. The aromatic amine may also have undergone some air oxidation.
-
Solution Workflow:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable polar solvent (e.g., methanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and stir or gently heat the mixture for 15-30 minutes. Filter the hot solution through a pad of Celite to remove the carbon. This step is highly effective at adsorbing colored, non-polar impurities.
-
Attempt Crystallization Again: Concentrate the decolorized filtrate and attempt the recrystallization protocol again.
-
Chromatography as a Last Resort: If the product remains an oil, purification by column chromatography is necessary.
-
Problem: During silica gel chromatography, my product streaks badly down the column, leading to poor separation and recovery.
-
Probable Cause: The primary amine on your molecule is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to move slowly and unevenly, resulting in tailing or "streaking."
-
Solution Workflow:
-
Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes + 1% Et₃N). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly in a sharp band.
-
Ammonia: For more polar solvent systems (e.g., dichloromethane/methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH₃ in MeOH]) is also highly effective.
-
-
Consider Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a functionalized silica like an amino-propylated column.[4]
-
Problem: HPLC analysis shows a persistent impurity with a very similar retention time to my product.
-
Probable Cause: You are dealing with a structurally related impurity that has a polarity very close to your product, making separation by standard methods difficult. This could be an isomer or a closely related byproduct.
-
Solution Workflow:
-
Optimize Chromatography: The first step is to optimize the separation method.
-
Change the Mobile Phase: Alter the organic component (e.g., switch from acetonitrile to methanol) or change the pH of the aqueous component. This can alter the selectivity of the separation.
-
Use a Different Stationary Phase: Switch to a column with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interaction mechanisms (e.g., π-π stacking) compared to a standard C18.
-
-
Preparative HPLC: If the impurity cannot be removed by other means, preparative HPLC is the ultimate solution for obtaining a highly pure sample, albeit at a higher cost and lower throughput.
-
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for the purification and analysis of this compound.
Protocol A: Recrystallization from a Mixed-Solvent System
This protocol is the first-line method for purifying the crude solid obtained after initial workup.
-
Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a stir bar. Add the solvent of higher polarity (e.g., Ethyl Acetate) in small portions while heating the mixture to a gentle reflux. Add just enough of the hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If any insoluble material (like catalyst residue) is present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add the solvent of lower polarity (e.g., Heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot, higher-polarity solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold, low-polarity solvent (Heptane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| High-Polarity Solvent | Ethyl Acetate | Ethanol | Acetone |
| Low-Polarity Solvent | Heptane/Hexanes | Water | Diethyl Ether |
| Comments | A classic system for compounds of moderate polarity. | Good for polar compounds; water acts as the anti-solvent. | Use caution with the low boiling point of ether. |
| Table 1. Recommended Solvent Systems for Recrystallization. |
Protocol B: Silica Gel Flash Column Chromatography
Use this protocol when recrystallization fails to provide material of sufficient purity.
-
Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase. A typical column loading is 1:50 to 1:100 (mass of crude product to mass of silica).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Ethyl Acetate). Gradually increase the polarity by adding the more polar solvent (e.g., Methanol) according to a pre-determined gradient. A typical gradient is shown in the diagram below. Remember to add 0.5-1% triethylamine to both solvents to prevent streaking.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Diagram 1: General Purification & Analysis Workflow
This diagram illustrates the logical flow from a crude reaction mixture to a final, characterized product.
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Chromatography Issues
This decision tree helps diagnose and solve common problems encountered during column chromatography.
Caption: Decision tree for chromatography problems.
References
- 1. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 761440-06-6 | this compound - Moldb [moldb.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Isoindolinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted isoindolinones. This guide is designed to provide practical, field-proven insights into overcoming common challenges, with a specific focus on identifying and mitigating side reactions. As the isoindolinone core is a privileged scaffold in medicinal chemistry, achieving high-yielding, clean synthetic routes is paramount.[1][2][3] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can arise regardless of the specific synthetic route employed.
Q1: My reaction shows low conversion, with significant starting material remaining. What are the primary factors to investigate?
A: Low conversion is a common issue that can typically be traced back to a few key areas:
-
Reagent Purity & Stoichiometry: Ensure all starting materials and reagents are pure and dry. Moisture or impurities can deactivate catalysts or consume reagents. Verify the stoichiometry, especially for moisture-sensitive or catalytic steps.
-
Catalyst Activity (for catalyzed reactions): If using a transition metal catalyst (e.g., Palladium, Copper, Rhodium), its activity is crucial.[4][5][6]
-
Deactivation: The catalyst may have been deactivated by impurities (e.g., sulfides from starting materials, oxygen for air-sensitive catalysts).
-
Oxidation State: Ensure the catalyst is in the correct oxidation state for the desired catalytic cycle to initiate. For example, some Pd(0) catalyzed reactions are sensitive to premature oxidation.
-
Ligand Integrity: If using a ligand, ensure it has not degraded. Phosphine-based ligands, for instance, can be susceptible to oxidation.
-
-
Reaction Temperature & Time: The reaction may simply require more energy or time to proceed. Perform a time-course study by taking aliquots at regular intervals to monitor progress by TLC or LC-MS. Consider incrementally increasing the temperature, but be mindful that this can also promote side reactions.
-
Solvent Choice: The solvent must fully dissolve the key reagents, and its polarity can significantly influence reaction rates. If solubility is an issue, consider a different solvent system.
Q2: My TLC/LC-MS shows a complex mixture of spots/peaks. How do I begin to identify the side products?
A: A complex product mixture requires a systematic approach:
-
Isolate the Major Byproducts: If possible, perform a preliminary column chromatography to isolate the most significant side products.
-
Characterize by Mass Spectrometry: Obtain high-resolution mass spectra for the isolated byproducts. This will provide the molecular formula and is often the most informative first step.
-
Hypothesize Structures: Based on the masses, propose plausible structures. Common side reactions include dimerization of starting materials, incomplete cyclization, over-oxidation, or reaction with the solvent.
-
NMR Spectroscopy: If enough material can be isolated, ¹H and ¹³C NMR will be critical for confirming the structure of the byproducts.
-
Consult Literature: Review the literature for the specific reaction you are running. Often, common side products have already been identified and reported.
Q3: My desired isoindolinone appears to be degrading during aqueous workup or silica gel chromatography. What are the likely causes and solutions?
A: Isoindolinones can be sensitive to both acidic and basic conditions, which are often employed during workup and purification.[7]
-
Acid Sensitivity: The lactam carbonyl can be activated by acid, potentially leading to hydrolysis or other degradation pathways, especially if water is present.
-
Base Sensitivity: The C-H bond at the C3 position can be acidic, particularly if substituted with an electron-withdrawing group. Strong bases can cause epimerization or elimination reactions.
-
Silica Gel Issues: Silica gel is inherently acidic and can catalyze degradation on the column.
Preventative Measures:
-
Neutralize Carefully: If an acid or base wash is necessary, perform it quickly at low temperatures (0 °C) and immediately follow with a brine wash to remove residual acid/base.
-
Use a Buffered Aqueous Phase: Employ a saturated solution of a mild buffer like sodium bicarbonate instead of strong bases like sodium hydroxide.
-
Deactivate Silica Gel: Before performing column chromatography, you can neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), followed by re-equilibration with the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18) for purification.
Section 2: Troubleshooting Guide by Synthetic Route
Side reactions are often specific to the chosen synthetic pathway. This section details common issues associated with major routes to substituted isoindolinones.
Route A: Transition Metal-Catalyzed C-H Activation/Annulation
This modern and powerful method often involves the coupling of an N-substituted benzamide with an alkene, alkyne, or other partner.[3][4][6]
Q4: In my Pd-catalyzed C-H olefination, I'm observing a significant amount of a homocoupled benzamide dimer. How can I suppress this?
A: The formation of a biaryl byproduct via homocoupling is a common competitive pathway in C-H activation. It arises from the coupling of two molecules of the C-H activated intermediate.
Causality: This side reaction is often favored when the concentration of the C-H activated palladium intermediate is high relative to the concentration or reactivity of the alkene coupling partner.
Solutions:
-
Increase Alkene Equivalents: Add a larger excess of the alkene (e.g., increase from 1.5 to 2.5 equivalents) to favor the hetero-coupling pathway.
-
Modify Addition Rate: If the alkene is added all at once, try adding it slowly via syringe pump. This maintains a lower instantaneous concentration of the Pd-intermediate, giving it a higher probability of finding an alkene partner before another Pd-intermediate.
-
Change the Oxidant: The choice of oxidant can influence the relative rates of the desired and undesired pathways. If using an oxidant like Ag₂CO₃, consider switching to benzoquinone (BQ) or Cu(OAc)₂, as these can have different redox kinetics.[6]
-
Ligand Modification: If applicable, changing the ligand on the palladium can sterically or electronically disfavor the homocoupling pathway.
Q5: My directing group (e.g., N-methoxy, N-pivaloyloxy) is being cleaved during the reaction. How can I prevent this?
A: Directing group lability can be a significant issue, leading to reaction stalling. Cleavage is typically caused by harsh conditions or incompatibility with reagents.[5]
Causality:
-
Thermal Instability: Some directing groups are unstable at the high temperatures often required for C-H activation.
-
Reductive Cleavage: Certain conditions, especially if a reductive process is inadvertently occurring, can cleave N-O bonds.
-
Hydrolysis: Trace amounts of water or acid/base can hydrolyze ester- or amide-based directing groups.
Solutions:
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system that operates at a lower temperature.
-
Choose a More Robust Directing Group: Groups like the 8-aminoquinoline or picolinamide are generally more robust, though they may require harsher removal conditions later.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to prevent hydrolysis.
Caption: Troubleshooting workflow for Pd-catalyzed C-H activation.
Route B: Cyclizations from o-Phthalaldehyde or 2-Carboxybenzaldehyde
These "classical" routes rely on condensation and cyclization chemistry.[8][9][10]
Q6: My reaction between o-phthalaldehyde, an amine, and a reducing agent is not clean. Instead of the isoindolinone, I'm getting a fluorescent byproduct. What is it?
A: You are likely forming a stable isoindole byproduct.[11]
Causality: The reaction of o-phthalaldehyde with a primary amine first forms a hemiaminal, which can then cyclize and eliminate water.[11] If this intermediate is oxidized before it can be reduced to the isoindolinone, it forms the aromatic isoindole ring system. Many isoindoles are highly fluorescent.
Solutions:
-
Control the Atmosphere: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the reaction intermediate.
-
Order of Addition: Add the reducing agent (e.g., NaBH₄, H₂) early in the reaction sequence to capture the intermediate as it forms, preventing its oxidation.
-
Choice of Amine: Highly hindered amines may slow the cyclization step, giving more time for side reactions to occur.
Q7: I'm attempting a reductive C-N coupling of 2-carboxybenzaldehyde with an amine, but the reaction stalls. How can I promote the final intramolecular amidation?
A: This reaction proceeds via formation of an intermediate that must cyclize.[9][10] If this cyclization is slow, the reaction will not go to completion.
Causality: The intramolecular amidation to form the five-membered lactam ring can have a significant activation barrier. The intermediate may be stable and require forcing conditions to cyclize.
Solutions:
-
Thermal Promotion: After the initial reductive coupling, increasing the temperature may be necessary to drive the final, water-eliminating cyclization step.
-
Dehydrating Agent: The addition of a mild dehydrating agent, like molecular sieves, can help drive the equilibrium toward the cyclized product by removing the water byproduct.
-
Catalysis: While often performed under reducing conditions, some methods use catalysts specifically to promote the amidation. For example, platinum nanowire catalysts have been shown to be effective for this transformation.[9][10]
Section 3: Spotlight on a Critical Side Reaction
Problem: Over-oxidation to Phthalimide
One of the most common and frustrating side reactions in isoindolinone synthesis is over-oxidation of the C3 position to form a phthalimide byproduct.
Isoindolinone [label=<
Isoindolinone (Desired Product)
];
Oxidant [label="[O]\n(Air, Oxidant, etc.)", shape=plaintext, fontcolor="#EA4335"];
Phthalimide [label=<
Phthalimide (Side Product)
];
Isoindolinone -> Phthalimide [label="Over-oxidation"]; Oxidant -> Isoindolinone [style=invis]; }
Caption: The over-oxidation side reaction pathway.
Q8: Why is my isoindolinone product being converted to a phthalimide, and how can I stop it?
A: The methylene group at the C3 position of the isoindolinone ring is benzylic and adjacent to an amide nitrogen, making it susceptible to oxidation, especially under harsh conditions.
Causality:
-
Excess Oxidant: In reactions that require a stoichiometric oxidant (e.g., C-H activation), using too large an excess can lead to oxidation of the product.
-
Air (Oxygen): Many reactions run at elevated temperatures can be prone to air oxidation if not performed under an inert atmosphere. This is particularly true for electron-rich isoindolinones.[12][13]
-
Radical Pathways: Some reaction conditions can generate radical species that facilitate the oxidation of the product C-H bond.[12]
Mitigation Strategies & Protocols
-
Stoichiometric Control: If using an oxidant, carefully control the stoichiometry. Perform a titration experiment to find the optimal amount that maximizes product formation without significant over-oxidation.
-
Inert Atmosphere: For any high-temperature reaction (>80 °C), the use of an inert atmosphere is strongly recommended.
-
Addition of Antioxidants: For particularly sensitive substrates, the addition of a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) can sometimes suppress this side reaction.[13]
Protocol: Performing a Reaction Under an Inert Atmosphere
This protocol is essential for preventing oxidation-related side reactions.
Materials:
-
Three-neck round-bottom flask (or single-neck with a gas adapter)
-
Condenser
-
Septa
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Schlenk line or manifold (optional, but recommended)
-
Degassed solvents
Procedure:
-
Assembly: Assemble the glassware (flask, condenser) and flame-dry or oven-dry it thoroughly to remove moisture. Allow to cool to room temperature under a stream of inert gas.
-
Purging: Place the solid reagents into the flask. Seal the flask and cycle between vacuum and backfilling with inert gas at least three times to remove atmospheric oxygen.
-
Solvent Addition: Add degassed solvent via cannula or syringe through a septum.
-
Maintaining Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to a gas line with an oil bubbler to vent excess pressure.
-
Sampling: To take samples for reaction monitoring, use a syringe to withdraw a small aliquot through a septum while maintaining positive inert gas pressure.
Data Summary Table: Common Side Products
| Synthetic Route | Common Side Product | Identification (Typical) | Prevention Strategy |
| Pd-catalyzed C-H Olefination | Homocoupled Biaryl | Mass spec: M = (2 x Benzamide SM) - 2 | Slow addition of alkene; screen oxidants |
| All Routes (especially oxidative) | Phthalimide | Mass spec: M = Product + 14 (-2H, +O) | Run under inert atmosphere; limit oxidant |
| From o-Phthalaldehyde | Isoindole | Fluorescent spot on TLC; mass spec: M = Product - 2H | Run under inert atmosphere; add reducing agent early |
| From 2-Carboxybenzaldehyde | Uncyclized Amide | Mass spec: M = Product + 18 (H₂O) | Increase temperature; use dehydrating agent |
References
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation Reactions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Isoindolinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support guide for the synthesis and optimization of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one and related substituted isoindolinones. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of the Synthetic Strategy
The this compound core is a valuable building block in medicinal chemistry. Its synthesis typically involves a multi-step sequence that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic approach begins with a commercially available nitro-substituted starting material, such as 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one, which can then be reduced to the target amine.
This guide will focus on the critical final step: the reduction of the nitro group to an amine in the presence of the existing lactam functionality. We will explore common issues and optimization strategies for this transformation.
General Reaction Scheme
Below is a representative workflow for the synthesis, focusing on the key reduction step that is often a source of optimization challenges.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: The Reduction Step
This section addresses specific issues you may encounter when reducing the nitro group of the isoindolinone precursor.
Question 1: My reaction is incomplete. I see both starting material and product on my TLC/LC-MS. What should I do?
Plausible Causes & Solutions:
This is a common issue often related to catalyst activity, reaction time, or hydrogen pressure (if applicable).
-
Cause A: Catalyst Inactivation. The palladium on carbon (Pd/C) catalyst can become poisoned or simply lose activity.
-
Solution: Ensure you are using a fresh, high-quality catalyst. Sometimes, pre-reducing the catalyst under hydrogen before adding the substrate can improve its activity. For benchtop reductions using transfer hydrogenation (e.g., with ammonium formate), ensure the formate source is fresh.
-
-
Cause B: Insufficient Hydrogen Source.
-
Solution (Catalytic Hydrogenation): If using a balloon, ensure it is adequately filled and that there are no leaks in your system. For reactions in a Parr shaker or autoclave, increase the hydrogen pressure. See the table below for typical starting conditions.
-
Solution (Chemical Reduction, e.g., SnCl₂): The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient molar excess. Stannous chloride (SnCl₂) reductions often require acidic conditions (e.g., in ethanol with concentrated HCl) to be effective.
-
-
Cause C: Inadequate Reaction Time or Temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS every hour. If the reaction stalls, consider gently warming it. For example, transfer hydrogenation reactions with ammonium formate often proceed well at temperatures between 40-60 °C.
-
Table 1: Comparison of Reduction Conditions
| Parameter | Catalytic Hydrogenation (H₂, Pd/C) | Transfer Hydrogenation (Ammonium Formate, Pd/C) | Metal-Acid Reduction (SnCl₂, HCl) |
| Catalyst/Reagent | 5-10 mol% Pd/C (10% w/w) | 10-20 mol% Pd/C (10% w/w) | 3-5 equivalents SnCl₂·2H₂O |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol | Ethanol, Water |
| Temperature | Room Temperature | 40-60 °C | 50-70 °C |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric | Atmospheric |
| Pros | Clean workup (filtration) | No specialized pressure equipment needed | Inexpensive, robust |
| Cons | Requires H₂ gas source, potential for catalyst poisoning | Can be slower, requires removal of formate salts | Harsh acidic conditions, tin waste |
Question 2: I've isolated my product, but the yield is very low and I see unknown impurities. What could be the side reactions?
Plausible Causes & Solutions:
Low yields can stem from product degradation or the formation of unexpected side products. The isoindolinone scaffold, while generally stable, can be susceptible to certain reactions under harsh conditions.
-
Cause A: Lactam Ring Cleavage. Highly acidic or basic conditions, especially when heated for prolonged periods, can lead to hydrolysis of the lactam ring. This is a particular risk with metal-acid reductions like SnCl₂/HCl if not properly controlled.
-
Solution: Neutralize the reaction mixture promptly during workup. If using SnCl₂, after the reaction is complete, carefully basify the mixture with a solution like aqueous sodium bicarbonate or sodium hydroxide to a pH of 8-9 before extraction. This ensures the product amine is in its free base form and minimizes acid-catalyzed decomposition.
-
-
Cause B: Over-reduction. While less common for a nitro group reduction in the presence of a lactam, aggressive reducing agents or conditions could potentially affect the carbonyl group of the lactam.
-
Solution: Stick to chemoselective reduction methods. Catalytic hydrogenation with Pd/C is highly selective for the nitro group over the lactam carbonyl. Avoid powerful hydride reagents like LiAlH₄, which would readily reduce both the nitro group and the lactam.
-
Caption: Troubleshooting logic for diagnosing the cause of low yields.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for the catalytic hydrogenation of my nitro-isoindolinone?
-
A: Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent choices. They are polar enough to dissolve the starting material and the resulting amine salt (if an acid is present) and are inert to the reaction conditions. Ethyl acetate (EtOAc) is also a good option, particularly for ensuring a clean filtration of the catalyst post-reaction.
-
-
Q: My final product is difficult to purify by column chromatography. Any tips?
-
A: Aromatic amines can be challenging to purify due to their basicity, which can cause tailing on silica gel. Try pre-treating your silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v in your eluent system). This deactivates the acidic silanol groups and leads to sharper peaks. Alternatively, a short basic alumina plug before the silica column can also help.
-
-
Q: How do I know when my reduction is complete?
-
A: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product amine will be significantly more polar than the starting nitro compound. On a silica TLC plate, the product should have a much lower Rf value. Staining with a permanganate (KMnO₄) dip is effective, as the amine will react readily.
-
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol provides a reliable method for the reduction of 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.
Materials:
-
2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq)
-
Palladium on Carbon (10% w/w, 0.1 eq)
-
Ammonium Formate (5.0 eq)
-
Methanol (20 mL per gram of starting material)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-isoindolinone starting material.
-
Solvent & Reagents: Add methanol to the flask, followed by the ammonium formate. Stir until the solids are dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Reaction: Heat the reaction mixture to 50 °C. You should observe gas evolution (CO₂ and NH₃).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate / Hexanes). The disappearance of the starting material spot indicates completion, typically within 2-4 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Technical Support Center: A Troubleshooting Guide for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one Experiments
Welcome to the technical support center for experiments involving 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile isoindolinone building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve reliable, reproducible results.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] However, the synthesis and handling of substituted isoindolinones can present unique challenges, including issues with yield, purity, and stability. This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Section 1: Synthesis of this compound
A common and effective strategy for the synthesis of this compound involves a two-step process: the synthesis of the nitro-substituted precursor, 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions: Synthesis
Question 1: I am experiencing a low yield in the synthesis of the nitro precursor, 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the nitro-isoindolinone precursor can often be attributed to incomplete reaction, side reactions, or product degradation. Based on established methodologies for similar structures, the synthesis likely involves the cyclization of a substituted phthalic acid derivative or a related precursor. Here are some critical parameters to investigate:
-
Reaction Temperature and Time: The formation of the isoindolinone ring is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Dehydrating Agent/Catalyst: The cyclization step often requires a dehydrating agent or a catalyst to facilitate the removal of water. Ensure that your dehydrating agent (e.g., acetic anhydride, thionyl chloride) is fresh and used in the correct stoichiometric amount. The choice of catalyst, if applicable, is also critical and should be optimized.
-
Purity of Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.
-
Atmospheric Conditions: While not always necessary for the synthesis of the nitro precursor, ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for extended periods.
Troubleshooting Table for Low Yield of Nitro Precursor
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor reaction progress by TLC. If starting material persists, consider increasing reaction time or temperature incrementally. |
| Side reactions | Analyze the crude product by ¹H NMR or LC-MS to identify major byproducts. This can help in understanding the side reactions and modifying the reaction conditions (e.g., lowering temperature, changing solvent) to minimize them. |
| Degradation of product | Isoindolinones can be sensitive to harsh acidic or basic conditions. Ensure that the workup procedure is mild and that the product is not exposed to extreme pH for prolonged periods. |
| Inefficient purification | If the low yield is observed after purification, consider optimizing your purification method. Recrystallization from a suitable solvent system can be an effective way to obtain pure product with good recovery. |
Question 2: The reduction of the nitro group to the amine is not going to completion. What are the best practices for this step?
Answer:
The reduction of an aromatic nitro group is a common transformation, but its efficiency can be influenced by several factors. A widely used and generally effective method is catalytic hydrogenation.
Proposed Experimental Protocol for the Reduction of 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one:
A general procedure for a similar reduction of 6-nitro-isoindolin-1-one involves using palladium on activated charcoal (Pd/C) as a catalyst in methanol under a hydrogen atmosphere.[2] This can be adapted for your compound.
-
Dissolution: Dissolve the 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one in a suitable solvent. Methanol or ethanol are commonly used for this type of reduction.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Troubleshooting the Reduction Step:
-
Inactive Catalyst: The activity of the Pd/C catalyst is crucial. If the reaction is sluggish or stalls, your catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.
-
Insufficient Hydrogen: Ensure a continuous supply of hydrogen. For larger scale reactions, a hydrogenation apparatus that allows for maintaining a positive pressure of hydrogen is preferable to a balloon.
-
Solvent Choice: The solvent can influence the reaction rate. While methanol and ethanol are good starting points, other solvents like ethyl acetate or tetrahydrofuran can also be effective.
-
Catalyst Poisoning: Certain functional groups or impurities in your starting material can poison the catalyst. Purifying the nitro precursor before the reduction step is essential.
Caption: Troubleshooting logic for the reduction of the nitro group.
Section 2: Purification and Characterization
Proper purification and characterization are essential to ensure that you are working with the desired compound of high purity.
Frequently Asked Questions: Purification and Characterization
Question 3: I am having difficulty purifying the final product, this compound. What are the recommended methods?
Answer:
The purification strategy will depend on the nature of the impurities present. Here are a few common techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent is critical. You will need to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for screening solvents would be alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures with non-polar solvents like hexanes.
-
Column Chromatography: If recrystallization is not effective or if you have multiple impurities with similar solubility, silica gel column chromatography is a viable option. The polarity of the eluent will need to be optimized. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) is a common approach for amino compounds.
-
Acid-Base Extraction: Since your final product has a basic amino group, an acid-base extraction can be a powerful purification tool. You can dissolve the crude product in an organic solvent and wash it with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.
Question 4: I have obtained a product that I believe is this compound. How can I confirm its identity and purity?
Answer:
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
You should expect to see signals corresponding to the aromatic protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
A singlet for the methyl group attached to the nitrogen.
-
A singlet for the methylene protons of the isoindolinone ring.
-
A broad singlet for the amino (NH₂) protons. The chemical shift of this signal can be variable and may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the aromatic carbons.
-
A signal for the carbonyl carbon of the lactam, typically in the range of 160-180 ppm.
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Purity Analysis (HPLC):
-
High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of your compound. A pure compound should ideally show a single major peak.
-
Interpreting Unexpected Results:
-
Extra peaks in NMR: Additional peaks in your ¹H or ¹³C NMR spectra indicate the presence of impurities. These could be residual starting materials, byproducts, or solvent.
-
Incorrect Mass in MS: If the mass spectrum does not show the expected molecular ion peak, it could indicate that the desired reaction has not occurred, or that the product is unstable under the ionization conditions.
-
Multiple peaks in HPLC: The presence of multiple peaks in the HPLC chromatogram suggests that your sample is a mixture. The relative area of the peaks can give an estimate of the purity.
Section 3: Handling and Storage
Question 5: What are the best practices for handling and storing this compound?
Answer:
While specific stability data for this compound is not detailed in the provided search results, general precautions for amino-substituted aromatic compounds and isoindolinones should be followed:
-
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Storage:
-
Store in a tightly sealed container to protect it from air and moisture.
-
Keep it in a cool, dry, and dark place. Light sensitivity can be an issue for some aromatic amines.
-
For long-term storage, refrigeration or storage in a desiccator may be beneficial.
-
The isoindole ring system, in general, can be susceptible to oxidation and polymerization, especially when unsubstituted.[4] While the lactam structure in your compound provides more stability, it is still prudent to handle it with care to ensure its integrity over time.
References
preventing byproduct formation in isoindolinone synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this critical heterocyclic scaffold. This resource is structured to not only offer solutions but to also provide a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyclization is sluggish or fails to initiate. What are the common causes?
A1: Failure to initiate in palladium-catalyzed reactions often points to issues with the catalyst, ligands, or the reaction environment. Ensure your palladium source (e.g., Pd₂(dba)₃, PdCl₂) is active and has been stored under inert conditions. The choice of ligand is critical; for instance, bulky electron-rich phosphine ligands like Xantphos can be effective in promoting the desired cyclization[1]. Additionally, ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (nitrogen or argon), as oxygen can deactivate the catalyst.
Q2: I am observing the formation of a 3-hydroxyisoindolinone byproduct. How can I prevent this?
A2: The formation of 3-hydroxyisoindolinones is typically due to the oxidation of the desired isoindolinone product, often by exposure to atmospheric oxygen[1]. To mitigate this, maintain a rigorously inert atmosphere throughout the reaction and workup. If the product is particularly sensitive, consider quenching the reaction and performing the workup in a glovebox.
Q3: What are the best practices for purifying isoindolinone products?
A3: Purification strategies for isoindolinones are highly dependent on the specific properties of the target molecule. Column chromatography on silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful. For basic isoindolinone derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material.
Q4: Can I use metal-free conditions for isoindolinone synthesis?
A4: Yes, several metal-free methods for isoindolinone synthesis have been developed. These approaches are advantageous for avoiding metal contamination in the final product, which is particularly important in pharmaceutical applications. One such method involves the intramolecular cyclization of N-methoxybenzamides, which can be promoted by a low-cost catalyst under mild conditions[2]. Another approach utilizes chlorosulfonyl isocyanate and alcohols for the one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid under mild, metal-free conditions[3].
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Problem 1: Formation of Dimeric Byproducts
Q: In my base-mediated synthesis, I'm observing a significant amount of a dimeric byproduct, leading to low yields of my desired isoindolinone. What is causing this and how can I suppress it?
A: The Causality: Dimerization often occurs in the presence of a base when a reactive intermediate, intended to undergo intramolecular cyclization, instead reacts with another molecule of the starting material or a similar reactive species. This is particularly prevalent when the intramolecular reaction is slow or requires a higher activation energy than the intermolecular dimerization pathway. The specific structure of your starting material and the nature of the reactive intermediate will dictate the exact dimerization mechanism.
Troubleshooting Protocol:
-
Slow Addition of Base: Instead of adding the base all at once, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the reactive intermediate at any given time, favoring the intramolecular cyclization over the intermolecular dimerization.
-
Choice of Base: The strength and steric bulk of the base can significantly influence the reaction pathway. If you are using a strong, sterically unhindered base (e.g., sodium hydride), consider switching to a bulkier base (e.g., lithium bis(trimethylsilyl)amide) or a weaker base (e.g., potassium carbonate).
-
High Dilution: Performing the reaction at a higher dilution can also favor the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the reaction and may favor the desired intramolecular cyclization.
Problem 2: Hydrolysis of Nitrile Starting Materials
Q: I am attempting to synthesize an isoindolinone from a 2-cyanobenzaldehyde derivative, but I am isolating the corresponding benzoic acid or amide as the major product. How can I prevent this hydrolysis?
A: The Causality: Nitriles can be susceptible to hydrolysis to either amides or carboxylic acids under both acidic and basic conditions, especially in the presence of water[4][5][6]. The presence of even trace amounts of water in your reaction mixture can lead to this undesired side reaction, which is often catalyzed by acid or base.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials in a vacuum oven before use.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Aprotic Solvent: If your current solvent is protic (e.g., an alcohol), switch to an aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Control of pH: If the reaction requires acidic or basic conditions, carefully control the amount of acid or base used. In some cases, using a non-aqueous acid or base source can be beneficial.
Problem 3: Over-oxidation to Phthalimide
Q: My synthesis of a 3-substituted isoindolinone is resulting in the formation of the corresponding phthalimide. What is causing this over-oxidation, and how can I obtain my desired product?
A: The Causality: The isoindolinone ring system can be susceptible to over-oxidation to the more stable phthalimide ring, particularly under harsh oxidative conditions or upon prolonged exposure to an oxidant. This is a common issue in reactions that utilize an oxidant to form the isoindolinone ring.
Troubleshooting Protocol:
-
Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidant. Use the minimum amount required to achieve the desired transformation. A slight excess may be necessary, but a large excess will promote over-oxidation.
-
Choice of Oxidant: If you are using a strong oxidant, consider switching to a milder one. For example, if you are using potassium permanganate, you might try manganese dioxide.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the product. Running the reaction at a lower temperature can also help to control the rate of oxidation.
-
Dioxane-Mediated Aerobic Oxidation: For the oxidation of isoindolines to isoindolinones, a dioxane-mediated aerobic oxidation has been shown to be selective and avoid many known oxidation byproducts[1][7].
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides[1]
-
To an oven-dried Schlenk tube, add the 2-iodobenzamide derivative (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous i-PrOH (5 mL) and Et₃N (2.0 mmol) via syringe.
-
Heat the reaction mixture to 70 °C and stir for the time indicated by TLC analysis.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-acyl isoindolin-1-one.
Protocol 2: Metal-Free Synthesis of Isoindolinones from 2-Benzoylbenzoic Acid[3]
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 eq) and stir the mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (1 mL) and continue stirring at room temperature for 1 hour.
-
Remove the volatiles under reduced pressure.
-
Purify the residue via thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.
Data Presentation
Table 1: Optimization of Ligands for Palladium-Catalyzed Carbonylative Cyclization
| Entry | Ligand (20 mol %) | Isolated Yield (%) |
| 1 | PPh₃ | 76 |
| 2 | P(o-tolyl)₃ | 14 |
| 3 | Tri(2-methoxyphenyl)phosphine | 38 |
| 4 | Tricyclohexylphosphine | 82 |
Data adapted from a study on the synthesis of isoindole-1,3-diones, illustrating the critical role of ligand choice in palladium-catalyzed cyclizations.
Visualizations
Logical Troubleshooting Flow for Low Yield in Isoindolinone Synthesis
Caption: Troubleshooting flowchart for low isoindolinone yield.
Reaction Pathway: Isoindolinone Synthesis via Palladium-Catalyzed Cyclization
Caption: Palladium-catalyzed isoindolinone synthesis pathway.
References
- 1. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US4223152A - Process for purifying crude isoindolinone series pigments - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for the synthesis and scale-up of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the necessary knowledge to navigate the complexities of scaling up this crucial pharmaceutical intermediate.
I. Overview of the Synthetic Pathway
This compound is a key intermediate in the synthesis of the PARP inhibitor, Niraparib.[1][2][3] The synthesis generally involves the formation of a substituted isoindolinone core, followed by the introduction or modification of functional groups. A common synthetic approach starts from a substituted benzoic acid derivative, which undergoes cyclization to form the lactam ring. The amino group is often introduced at a later stage, for instance, by reduction of a nitro group.
Below is a generalized synthetic workflow for the production of this compound:
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
A. Low Reaction Yield
Question: We are experiencing a significant drop in yield for the cyclization step when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge, often attributed to mass and heat transfer limitations.[4][5]
-
Causality: In a larger reactor, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[4] This can result in localized "hot spots" where the temperature is significantly higher than the set point. These hot spots can promote side reactions and decomposition of the product, leading to lower yields. Inefficient mixing in larger vessels can also lead to poor distribution of reagents and localized concentration gradients, further contributing to side product formation.[4]
-
Troubleshooting Steps:
-
Characterize Thermal Profile: Conduct a small-scale reaction in a reaction calorimeter to understand the reaction's thermal profile (exothermicity). This data is crucial for designing an effective cooling strategy at scale.
-
Improve Agitation: Ensure the agitator design and speed are appropriate for the larger vessel to maintain homogeneity. Consider using baffles to improve mixing efficiency.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy (e.g., using a syringe pump or a dosing funnel). This will help to manage the reaction exotherm and maintain a more consistent temperature profile.
-
Solvent Selection: A higher-boiling point solvent might offer a wider operating temperature range and better temperature control. However, this needs to be balanced with solubility and downstream processing considerations.
-
B. Impurity Formation
Question: During the reduction of the nitro group to an amine, we are observing the formation of several impurities that are difficult to separate. How can we identify and minimize these impurities?
Answer: The reduction of an aromatic nitro group is a sensitive transformation that can lead to various byproducts if not carefully controlled.
-
Causality: Common impurities can include azoxy, azo, and hydrazo compounds, which arise from incomplete reduction or side reactions. The choice of reducing agent and reaction conditions plays a critical role. For instance, catalytic hydrogenation (e.g., with Pd/C) is generally clean, but catalyst poisoning or deactivation can lead to incomplete reactions.[6] Metal/acid reductions (e.g., Sn/HCl or Fe/HCl) are robust but can sometimes lead to chlorinated byproducts or difficulties in work-up.
-
Troubleshooting Steps:
-
Impurity Identification: Use LC-MS and NMR to identify the structure of the major impurities. This will provide valuable clues about the side reactions occurring.
-
Optimize Reducing Agent and Catalyst:
-
Catalytic Hydrogenation: If using Pd/C, ensure the catalyst is of high quality and not poisoned. Screen different catalyst loadings and hydrogen pressures. The solvent can also have a significant impact; protic solvents like methanol or ethanol are often effective.[6]
-
Transfer Hydrogenation: Consider using a transfer hydrogenation source like ammonium formate with Pd/C, which can sometimes be more selective and easier to handle on a larger scale.
-
-
Control Reaction Temperature: The reduction of nitro groups is often exothermic. Maintain a controlled temperature to minimize side reactions.
-
pH Control: During work-up, careful control of pH is essential to ensure the product is in the desired form (free base or salt) and to minimize degradation.
-
C. Reaction Stalling
Question: Our amidation reaction to form the N-methyl amide intermediate appears to stall before completion, even with extended reaction times. What could be the issue?
Answer: Reaction stalling can be due to several factors, including reagent purity, catalyst deactivation, or the formation of an inhibitory byproduct.
-
Causality: The starting carboxylic acid may contain impurities that react with the coupling agents or the amine. The methylamine solution's concentration might be lower than specified, leading to an incorrect stoichiometric ratio. If a coupling agent is used, it might be hydrolyzing due to moisture in the solvent or reagents.
-
Troubleshooting Steps:
-
Reagent Purity Check: Verify the purity of the starting 2-methyl-3-nitrobenzoic acid and the concentration of the methylamine solution.
-
Moisture Control: Ensure all solvents and reagents are anhydrous, especially if using moisture-sensitive coupling agents like carbodiimides.
-
Stoichiometry Adjustment: A slight excess of the amine can sometimes be used to drive the reaction to completion. However, this must be balanced with the ease of removal of the excess amine during work-up.
-
In-Process Monitoring: Use in-process controls (e.g., HPLC, TLC) to track the reaction progress and confirm that it has indeed stalled and not just slowed down.
-
III. Frequently Asked Questions (FAQs)
1. What are the critical process parameters to monitor during the scale-up of the cyclization step?
The critical process parameters for the lactam formation are temperature, reaction time, and the rate of removal of the byproduct (e.g., water, if a condensation reaction). Temperature control is paramount to prevent side reactions.[4][5] Reaction time should be optimized to ensure complete conversion without significant product degradation. Efficient removal of byproducts can be crucial to drive the equilibrium towards product formation.
2. How can we best purify the final product, this compound, at a large scale?
For large-scale purification, crystallization is generally preferred over chromatography due to cost and throughput.[7] A systematic approach to developing a crystallization process is recommended:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: Optimize the cooling profile to control crystal size and purity. A slow, controlled cooling rate often leads to larger, purer crystals.
-
Seeding: The use of seed crystals can help to control the crystallization process and ensure consistency between batches.
-
Isolation and Drying: The isolated solid should be washed with a cold, non-solubilizing solvent to remove residual impurities and then dried under appropriate conditions (temperature and vacuum) to avoid degradation.
3. What are the main safety considerations when handling the reagents involved in this synthesis?
Several safety hazards need to be managed:
-
Methylamine: Is a toxic and flammable gas, often used as a solution in a solvent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: If using catalytic hydrogenation, there is a risk of fire or explosion. Ensure the equipment is properly grounded and designed for hydrogenation reactions. The catalyst itself (e.g., Pd/C) can be pyrophoric when dry.
-
Strong Acids/Bases: Many steps may involve the use of strong acids or bases, which are corrosive. Always wear appropriate PPE, including gloves and safety glasses.
4. How does the choice of starting material impact the overall process efficiency?
The purity and cost of the starting material are significant factors.[8] Using a high-purity starting material can minimize the formation of impurities that may be difficult to remove in later steps, ultimately leading to a more efficient process with higher overall yield and purity. Sourcing a reliable and cost-effective starting material is crucial for the economic viability of the process at scale.
5. What analytical methods are recommended for in-process control and final product release?
A robust analytical package is essential for process control and quality assurance:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is ideal for monitoring reaction progress, conversion, and impurity formation. Thin-Layer Chromatography (TLC) can be a quicker, qualitative tool for IPCs.
-
Final Product Release:
-
HPLC/UHPLC: For purity determination and quantification of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by GC): To quantify any remaining solvents from the process.
-
IV. Experimental Protocols
A. Protocol: Synthesis of 7-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one
This protocol is a representative procedure for the cyclization step.
| Parameter | Value |
| Starting Material | 2-Formyl-6-nitrobenzoic acid |
| Reagent | Methylamine (40% in water) |
| Solvent | Toluene |
| Temperature | Reflux (with Dean-Stark trap) |
| Reaction Time | 12-16 hours |
Step-by-Step Methodology:
-
To a stirred solution of 2-formyl-6-nitrobenzoic acid (1.0 eq) in toluene, add methylamine solution (1.2 eq).
-
Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum.
B. Protocol: Reduction of 7-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one
This protocol describes the reduction of the nitro group to the desired amino functionality.
| Parameter | Value |
| Starting Material | 7-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas |
| Solvent | Methanol |
| Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
Step-by-Step Methodology:
-
Charge a hydrogenation reactor with 7-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization.
V. Visualizations
Caption: Decision tree for troubleshooting low yield during scale-up.
VI. References
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. MPLS Division. Retrieved from --INVALID-LINK--
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Niraparib synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and .... Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 7-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one. Retrieved from --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Moldb. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). The synthesis of 4-amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide 2. Retrieved from --INVALID-LINK--
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from --INVALID-LINK--
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis of a Series of Diaminoindoles. PMC. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-AMino-2,3-dihydroisoindol-1-one synthesis. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 761440-06-6 this compound. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 7-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one, 95% Purity, C9H10N2O, 500 mg. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Retrieved from --INVALID-LINK--
-
Google Patents. (1986). US4564677A - Preparation of N-amino compounds. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Characterization of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support center for the characterization of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this important isoindolinone derivative. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to obtain high-quality, reliable data.
The isoindolinone scaffold is a privileged core in medicinal chemistry, and understanding its nuances is critical for successful drug discovery and development.[1][2][3] This guide is structured to address specific issues you may face with various analytical techniques, offering practical solutions grounded in scientific principles.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation. However, the specific functionalities of this compound can present unique challenges.
Frequently Asked Questions (NMR)
Q1: I'm seeing broad peaks for the aromatic protons and the amine (NH₂) protons. What could be the cause and how can I fix it?
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors, primarily related to the primary aromatic amine group and potential for conformational exchange.
-
Causality: The nitrogen lone pair of the primary amine can participate in exchange with residual water or acidic impurities in the NMR solvent, leading to broadening of the NH₂ signal. Furthermore, slow rotation around the C-N bond or intermolecular hydrogen bonding can broaden the signals of nearby aromatic protons. At intermediate temperatures, conformational exchange of the five-membered ring can also contribute to broadening.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure you are using a high-purity, dry NMR solvent (e.g., DMSO-d₆ or CDCl₃ from a fresh, sealed ampule).
-
D₂O Exchange: To confirm the identity of the NH₂ protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad NH₂ signal should disappear or significantly diminish due to proton-deuterium exchange.[4]
-
Temperature Variation: Acquire spectra at different temperatures (e.g., elevated temperature like 50 °C) to see if the broad signals sharpen. Increased temperature can accelerate exchange processes, leading to sharper signals.[4]
-
Acid/Base Titration: In some cases, adding a trace amount of a mild acid or base can sharpen signals by altering the exchange rate, but this should be done cautiously as it can alter the chemical shifts.
-
Q2: I'm having trouble assigning the aromatic protons. What are the expected chemical shifts and coupling patterns?
A2: Due to the substitution pattern, the aromatic region will display a characteristic set of signals. While specific literature data for this exact molecule is scarce, we can predict the expected pattern based on analogous structures.[1][5]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.2-7.4 | d | ~8.0 |
| H-5 | ~6.7-6.9 | t | ~8.0 |
| H-6 | ~6.5-6.7 | d | ~8.0 |
| -CH₂- (C3) | ~4.3-4.5 | s | - |
| -NH₂ | ~5.0-6.0 | br s | - |
| -N-CH₃ | ~2.9-3.1 | s | - |
-
Note: These are predicted values and may vary depending on the solvent and concentration. The broad singlet for the amine protons is expected to integrate to two protons. The methylene and methyl protons are expected to be singlets due to the lack of adjacent protons.
Q3: I am not observing the carbonyl carbon in my ¹³C NMR spectrum. Is this normal?
A3: The carbonyl carbon of a lactam can sometimes be difficult to observe due to its long relaxation time (T₁).
-
Causality: Quaternary carbons, like the carbonyl carbon, lack directly attached protons, which significantly increases their relaxation time. In standard ¹³C NMR experiments with short delay times, these signals may be weak or absent.
-
Troubleshooting Protocol:
-
Increase Relaxation Delay: Modify your acquisition parameters to include a longer relaxation delay (e.g., 5-10 seconds) between pulses.
-
Use a Different Pulse Program: Employ a pulse sequence that is less sensitive to relaxation times, such as an Attached Proton Test (APT) or a Gated Decoupling experiment.
-
Increase Number of Scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to observe the weak carbonyl signal.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation information for structural elucidation.
Frequently Asked Questions (MS)
Q1: What is the expected molecular ion peak and what are the common fragmentation patterns for this molecule in ESI-MS?
A1: For this compound (C₉H₁₀N₂O), the expected monoisotopic mass is 162.0793 g/mol . In positive ion mode ESI-MS, you should observe the protonated molecule [M+H]⁺ at m/z 163.0871.
-
Proposed Fragmentation Pathway: The fragmentation is likely to be initiated by cleavage of the lactam ring and loss of small neutral molecules.
Caption: Proposed ESI-MS fragmentation of the parent compound.
-
Expert Insight: The loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for lactams. The loss of ammonia (NH₃, 17 Da) from the protonated primary amine is also expected. Further fragmentation can occur, but these initial losses are often the most informative.[6][7]
Q2: I am seeing an unexpected peak at m/z 177 in my LC-MS analysis. What could this be?
A2: A peak at m/z 177 could indicate the formation of a sodium adduct [M+Na]⁺.
-
Causality: Sodium is a common contaminant in HPLC solvents, glassware, and sample matrices. In ESI-MS, molecules can readily form adducts with sodium ions.
-
Troubleshooting Protocol:
-
Check for Other Adducts: Look for a potassium adduct [M+K]⁺ at m/z 193. The presence of both sodium and potassium adducts strengthens this hypothesis.
-
Improve Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium contamination.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid like formic acid to the mobile phase can suppress the formation of sodium adducts by promoting protonation of the analyte.
-
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and analysis of related substances. The basic nature of the primary aromatic amine in this compound can lead to specific chromatographic challenges.
Frequently Asked Questions (HPLC)
Q1: I am observing significant peak tailing for my main compound. What is causing this and how can I improve the peak shape?
A1: Peak tailing for basic compounds like this is a very common issue in reversed-phase HPLC.[8][9][10]
-
Causality: The primary cause is secondary interactions between the protonated amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase. These strong interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting HPLC peak tailing.
-
Detailed Protocol:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase to 2.5-3.5 using an acid like formic acid or trifluoroacetic acid (TFA). This will ensure that the silanol groups are protonated and less likely to interact with your basic analyte.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is often not compatible with MS detection.
-
Q2: I suspect there are impurities in my sample. What are some potential process-related impurities or degradation products?
A2: Potential impurities can arise from the synthetic route or from degradation of the final product.
-
Potential Synthetic Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers if the starting materials were not regiochemically pure.
-
Over-alkylation: If the synthesis involves alkylation, there is a possibility of di-alkylation on the aromatic amine.
-
-
Potential Degradation Products:
-
Oxidation: Primary aromatic amines are susceptible to oxidation, which can lead to colored impurities.[11][12] This can be accelerated by exposure to air and light.
-
Hydrolysis: The lactam ring could potentially undergo hydrolysis under strong acidic or basic conditions, although it is generally stable.
-
Dimerization/Polymerization: Aromatic amines can sometimes undergo oxidative coupling to form colored dimeric or polymeric impurities.
-
-
Forced Degradation Studies: To identify potential degradation products, it is advisable to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[13][14][15][16] This will help in developing a stability-indicating HPLC method.
Section 4: General Troubleshooting and FAQs
Q1: My sample of this compound has developed a yellow or brownish color over time. Is it still usable?
A1: The development of color is a strong indication of degradation, likely through oxidation of the primary aromatic amine. While the bulk of the material may still be intact, the presence of colored impurities suggests that the purity has decreased. It is highly recommended to re-analyze the sample by HPLC to determine the purity before use. For long-term storage, it is best to keep the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[11][12]
Q2: What is the expected solubility of this compound?
A2: Based on its structure, this compound is expected to have good solubility in polar organic solvents such as DMSO, DMF, and methanol. Its solubility in water is likely to be limited but may be enhanced at lower pH due to the protonation of the primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the reactivity of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Technical Support Center: 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the dedicated technical support guide for this compound (CAS: 761440-06-6).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot and enhance the reactivity of this compound effectively.
The core reactivity of this molecule is centered on its primary aromatic amine at the C7 position. This electron-donating group activates the aromatic ring, but its nucleophilicity is the primary handle for a wide range of chemical transformations. This guide addresses the most common challenges and questions that arise during its use.
Section 1: Frequently Asked Questions (FAQs) - Core Reactivity & Handling
Q1: What are the primary reactive sites on the 7-amino-2-methylisoindolin-1-one scaffold?
A: The molecule presents two main sites for chemical modification, with vastly different reactivity profiles:
-
The C7-Amino Group: This is the most significant reactive site. As a primary aromatic amine, it is nucleophilic and readily participates in reactions such as acylation, sulfonylation, alkylation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4]
-
The Aromatic Ring: The amino group is a strong activating, ortho-, para-directing group. This makes the C6 and C8 positions susceptible to electrophilic aromatic substitution. However, reactions targeting the ring often require careful optimization to prevent side reactions at the more nucleophilic amino group.
The N-methylated lactam is generally stable and unreactive under most conditions.
Q2: I'm experiencing poor solubility of the starting material. What solvents are recommended?
A: Solubility can be a challenge. For reactions, polar aprotic solvents are typically the most effective. We recommend the following, depending on the reaction type:
-
For N-Acylations/Alkylations: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
For Cross-Coupling Reactions: Toluene, Dioxane, or tert-Butanol are commonly used, often with co-solvents like water depending on the specific catalytic system.[5]
-
For general handling and NMR: DMSO-d6 or Methanol-d4 are suitable.
If solubility remains an issue in your chosen reaction solvent, gentle heating or sonication can be attempted, provided the reagents are thermally stable.
Q3: My reaction is turning dark, and I'm isolating complex mixtures or polymeric material. What is causing this, and how can I stop it?
A: Aromatic amines, especially electron-rich ones like this compound, are susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored, high-molecular-weight impurities.
Causality & Prevention:
-
Mechanism: The lone pair on the nitrogen can be oxidized, leading to radical species that readily polymerize.
-
Solution: The most critical preventative measure is to ensure your reaction is performed under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. This is especially crucial for palladium-catalyzed reactions where oxygen can also deactivate the catalyst.
Section 2: Troubleshooting Guide for N-Functionalization
Topic: N-Acylation & N-Sulfonylation
Issue: Low yields or stalled acylation with acyl chlorides or anhydrides.
This is a common issue often related to suboptimal base selection or reaction conditions. The goal is to deprotonate the ammonium salt intermediate formed after the initial nucleophilic attack, driving the reaction to completion without consuming the acylating agent.
Root Cause Analysis & Solutions:
-
Inappropriate Base: Using a nucleophilic base (e.g., NaOH, piperidine) can lead to competitive reaction with your acylating agent. A strong, non-nucleophilic base is required.
-
Insufficient Base: Stoichiometrically, at least one equivalent of base is needed to neutralize the HCl or carboxylic acid byproduct. Using a slight excess (1.1-1.5 eq.) is recommended.
-
Steric Hindrance: If your acylating agent is sterically bulky, the reaction may require heating or a more potent acylation catalyst.
Recommended Protocol: General N-Acylation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as Triethylamine (Et3N, 1.2 eq.) or Diisopropylethylamine (DIPEA, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath. This mitigates potential side reactions from the exothermic addition of the acyl chloride.
-
Add the acyl chloride or anhydride (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated NH4Cl solution and proceed with standard aqueous workup and purification.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF | Good solubility, unreactive. |
| Base | Et3N, DIPEA, Pyridine | Non-nucleophilic; prevents consumption of the electrophile. |
| Temperature | 0 °C to RT | Controls exothermicity and minimizes side reactions. |
| Stoichiometry | Base (1.2 eq.), Acylating Agent (1.1 eq.) | Drives reaction to completion. |
Section 3: Enhancing Reactivity for C-N & C-C Bond Formation
The aromatic amine provides a direct route for C-N bond formation via Buchwald-Hartwig amination and an indirect route to C-C bonds via conversion to a halide or triflate, followed by Suzuki-Miyaura coupling.
Topic: Buchwald-Hartwig Amination
Issue: My attempt to couple the amine with an aryl halide is failing or giving very low conversion.
The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to the specific combination of catalyst, ligand, base, and solvent.[3][5] Failure is almost always due to a suboptimal catalytic system or poor reaction setup.
Root Cause Analysis & Solutions:
-
Catalyst/Ligand Incompatibility: The key to success is the ligand. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[4] For an electron-rich amine like this, ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig collections are field-proven.
-
Incorrect Base: A strong, non-coordinating base is required to deprotonate the amine after it coordinates to the palladium center. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is often the base of choice. Weaker bases like K2CO3 may work for aryl iodides but often fail for bromides or chlorides.[6]
-
Oxygen Contamination: As mentioned, oxygen can irreversibly oxidize the Pd(0) active catalyst to Pd(II), killing the catalytic cycle. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas are mandatory.
Caption: The Buchwald-Hartwig catalytic cycle.
Recommended Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and a suitable phosphine ligand like XPhos (4 mol%).
-
Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Add the base, NaOtBu (1.4 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Topic: Suzuki-Miyaura Coupling
Issue: How can I perform a Suzuki coupling at the C7 position? The amino group is not a suitable leaving group.
You are correct. A Suzuki-Miyaura coupling requires an aryl halide or triflate.[7] Therefore, the amino group must first be chemically transformed into a suitable leaving group. The most reliable method is a two-step sequence involving diazotization followed by a Sandmeyer reaction to install a halide.
Workflow: Amine to Biaryl Conversion
Caption: Workflow for C7-arylation via Sandmeyer/Suzuki.
Protocol Part A: Sandmeyer Reaction (Amine to Bromide)
-
Suspend this compound (1.0 eq.) in 48% aqueous HBr at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in additional 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture to 60-80 °C for 1 hour to ensure complete conversion.
-
Cool the mixture, neutralize, and extract the 7-bromo product. Purify by chromatography.
Protocol Part B: Suzuki-Miyaura Coupling
-
Combine the synthesized 7-bromo-isoindolinone (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base like K3PO4 or K2CO3 (2.0-3.0 eq.) in a flask.
-
Add a palladium catalyst, such as Pd(PPh3)4 (5 mol%) or a pre-catalyst system.
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent system, typically Dioxane/H2O (4:1).
-
Heat to 80-100 °C until the reaction is complete.
-
Perform an aqueous workup and purify the final biaryl product. The Suzuki-Miyaura coupling is known for its broad functional group tolerance.[8]
Section 4: Summary of Recommended Conditions
| Reaction | Key Reagents | Solvent | Base | Temperature | Key Insight |
| N-Acylation | Acyl Chloride, Anhydride | DCM, THF | Et3N, DIPEA | 0 °C to RT | Use a non-nucleophilic base to avoid side reactions. |
| Buchwald-Hartwig | Aryl Halide, Pd(OAc)2, XPhos | Toluene, Dioxane | NaOtBu, KOtBu | 80-110 °C | Rigorously exclude oxygen. Ligand choice is critical. |
| Sandmeyer | NaNO2, HBr, CuBr | Water | N/A (Acidic) | 0 °C to 80 °C | Control temperature carefully during diazonium formation. |
| Suzuki-Miyaura | Arylboronic Acid, Pd(PPh3)4 | Dioxane/H2O | K3PO4, K2CO3 | 80-100 °C | Tolerant of many functional groups; ensure complete removal of copper from the previous step. |
References
- 1. 761440-06-6 | this compound - Moldb [moldb.com]
- 2. appretech.com [appretech.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Isoindolinone Isomers for Drug Discovery Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. From the immunomodulatory effects of thalidomide and its analogs to the targeted inhibition of enzymes like histone deacetylases (HDACs), this heterocyclic motif has proven to be a fertile ground for drug discovery. However, the seemingly subtle variations in the arrangement of atoms within isoindolinone isomers—be it stereoisomerism or regioisomerism—can lead to profound differences in their biological activity, target engagement, and pharmacokinetic properties.
This guide provides an in-depth comparison of the bioactivity of different isoindolinone isomers, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of isoindolinone chemistry and unlock the full potential of this versatile scaffold. We will delve into the structure-activity relationships that govern the function of these compounds, offering a clear rationale for experimental design and interpretation.
The Critical Impact of Isomerism on Bioactivity
Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit dramatically different interactions with biological systems. In the context of isoindolinones, two primary types of isomerism are of particular significance: stereoisomerism and regioisomerism.
Stereoisomers possess the same connectivity of atoms but differ in their three-dimensional orientation. The most common form encountered with isoindolinones is enantiomerism, where two isomers are non-superimposable mirror images of each other. A classic and cautionary example is thalidomide, which exists as a racemic mixture of (R)- and (S)-enantiomers.[1] While the (R)-enantiomer is responsible for the desired sedative effects, the (S)-enantiomer is tragically linked to teratogenic effects.[2][3] This stark difference underscores the importance of chiral separation and the individual evaluation of enantiomers in drug development. It is also crucial to note that thalidomide enantiomers can interconvert in vivo, meaning that administration of a single, "safe" enantiomer does not eliminate the risk of the harmful effects of the other.[1]
Regioisomers have the same atoms but are connected in a different order. In the case of substituted isoindolinones, the position of functional groups on the aromatic ring can significantly influence bioactivity. For instance, the placement of a substituent can alter the molecule's ability to fit into a binding pocket of a target protein, thereby affecting its potency and selectivity. A study on semi-synthetic isoindolinone derivatives from the fungus Stachybotrys chartarum revealed that regioisomers with a carbonyl group at different positions exhibited distinct cytotoxic profiles and metabolic stability.[4]
Comparative Analysis of Bioactivity: Key Targets and Isomeric Influences
The diverse biological activities of isoindolinone isomers stem from their ability to interact with a range of molecular targets. Here, we compare the bioactivity of different isomers against some of the most well-characterized targets.
Immunomodulation and TNF-α Inhibition
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] The amino-substituted analogs of thalidomide have been shown to be particularly potent inhibitors of TNF-α production. Structure-activity relationship (SAR) studies have revealed that the position of substituents on the isoindolinone ring is critical for this activity. For example, in a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, substitution at the 6-position of the isoindolinone ring was found to be optimal for TNF-α inhibitory activity.[6]
Anticancer Activity and Cytotoxicity
Many isoindolinone derivatives exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The cytotoxic potential of these compounds can be highly dependent on their isomeric form. For instance, different N-substituted isoindoline-1,3-dione derivatives have shown varying IC50 values against different cancer cell lines such as HeLa, C6, and A549.[7][8] One study highlighted that 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was particularly effective against Raji and K562 blood cancer cell lines, inducing both apoptosis and necrosis.[9]
Enzyme Inhibition: HDACs and Kinases
The isoindolinone scaffold has been successfully employed in the design of potent enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: A series of novel isoindolinone derivatives have demonstrated nanomolar IC50 values against HDAC1.[10] The potency of these inhibitors is closely tied to the specific substitutions on the isoindolinone core, which influence their interaction with the zinc-binding pocket of the enzyme.
-
Kinase Inhibition: The indolin-2-one core, a close structural relative of isoindolinone, is a key feature of sunitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.[11] The development of isoindolinone-based kinase inhibitors is an active area of research, with the specific substitution patterns determining their selectivity and potency against various kinases.
Quantitative Comparison of Bioactivity
To provide a clearer picture of the impact of isomeric variations, the following table summarizes representative IC50 values for different isoindolinone derivatives against various biological targets.
| Compound/Isomer | Target/Cell Line | Bioactivity (IC50) | Reference |
| Isoindolinone Derivative 5b | HDAC1 | 65.1 nM | [10] |
| Isoindolinone Derivative 13a | HDAC1 | 57.9 nM | [10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji cells (Burkitt's lymphoma) | 0.26 µg/mL | [9] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 cells (chronic myelogenous leukemia) | 3.81 µg/mL | [9] |
| Isoindole Derivative 7 | A549 cells (lung carcinoma) | 19.41 µM | [7] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc cells | 114.25 µM (48h) | [8] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc cells | 116.26 µM (48h) | [8] |
| Isoindoline Derivative 2a | hCA I | 11.24 µM | [12] |
| Isoindoline Derivative 2c | hCA I | 16.09 nM (Ki) | [12] |
| Isoindoline Derivative 2f | hCA II | 9.32 nM (Ki) | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of isoindolinone isomers.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindolinone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 3. Thalidomide-How stereoisomers can have complete different properties - Chemistry Steps [chemistrysteps.com]
- 4. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthetic Validation of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
Introduction:
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1] The efficient and scalable synthesis of this isoindolinone derivative is of paramount importance for the pharmaceutical industry. This guide provides an in-depth technical comparison of two distinct synthetic routes for the preparation of this compound. The first is an established, linear synthesis commencing from 2-methyl-3-nitrobenzoic acid, and the second is a proposed alternative route leveraging a modern palladium-catalyzed intramolecular C-N bond formation. This guide will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their respective merits and demerits, supported by experimental data from the scientific literature.
Established Synthetic Route: A Linear Approach via Nitration and Reduction
This well-trodden path relies on the foundational principles of aromatic chemistry and functional group transformations. The core strategy involves the initial construction of a nitro-substituted isoindolinone precursor, followed by a terminal reduction step to unveil the desired primary amine. This multi-step sequence, while lengthy, is robust and has been widely implemented.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
The synthesis commences with the protection of the carboxylic acid functionality of 2-methyl-3-nitrobenzoic acid as a methyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent bromination step. The choice of acid-catalyzed esterification is a classic and cost-effective method.
Experimental Protocol:
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2-methyl-3-nitrobenzoate.
Step 2: Benzylic Bromination
The methyl group of methyl 2-methyl-3-nitrobenzoate is activated for radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide used to initiate the reaction. This step selectively installs a bromine atom on the benzylic carbon, which is essential for the subsequent cyclization.[2][3]
Experimental Protocol:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile (10-15 vol).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77-82 °C) for 12-16 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude methyl 2-(bromomethyl)-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system like isopropanol/water.
Step 3: Cyclization to form 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one
The benzylic bromide is a potent electrophile, which readily reacts with a primary amine, in this case, methylamine, to undergo an intramolecular nucleophilic substitution, forming the five-membered lactam ring of the isoindolinone core.
Experimental Protocol:
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (10 vol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of methylamine (2.0-3.0 eq, typically as a 40% solution in water or a solution in THF/ethanol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one, which can be purified by column chromatography or recrystallization.
Step 4: Catalytic Hydrogenation to this compound
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
Experimental Protocol:
-
In a hydrogenation vessel, suspend 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 vol).
-
Carefully add 10% Pd/C catalyst (1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
Workflow of the Established Synthetic Route:
Caption: Linear synthesis of the target molecule.
Alternative Synthetic Route: A Convergent Approach via Palladium-Catalyzed Intramolecular Amination
Modern synthetic organic chemistry has seen a surge in the development of powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, offers a more convergent and potentially more efficient alternative to the classical linear approach.[4][5] This proposed route constructs the isoindolinone ring through an intramolecular C-N coupling.
Step 1: Synthesis of 2-Bromo-3-aminobenzoic Acid
This route begins with a commercially available starting material, 2-bromo-3-aminobenzoic acid. The strategic placement of the bromine and amino functionalities sets the stage for the key intramolecular cyclization.
Step 2: Protection of the Amino Group
To prevent unwanted side reactions during the subsequent esterification and N-alkylation steps, the primary amine is protected. A standard protecting group such as tert-butyloxycarbonyl (Boc) is suitable for this purpose.
Experimental Protocol:
-
Dissolve 2-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-3-((tert-butoxycarbonyl)amino)benzoic acid.
Step 3: Esterification and N-Methylation
The carboxylic acid is converted to its methyl ester, followed by N-methylation of the protected amine.
Experimental Protocol:
-
Esterify the Boc-protected acid using a standard procedure, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in DMF, to yield methyl 2-bromo-3-((tert-butoxycarbonyl)amino)benzoate.
-
For N-methylation, treat the Boc-protected amine with a strong base such as sodium hydride in THF, followed by the addition of methyl iodide. This will yield methyl 2-bromo-3-((tert-butoxycarbonyl)(methyl)amino)benzoate.
Step 4: Deprotection and Intramolecular Buchwald-Hartwig Amination
The Boc protecting group is removed under acidic conditions to reveal the secondary amine. This intermediate is then subjected to the key palladium-catalyzed intramolecular Buchwald-Hartwig amination to form the isoindolinone ring.[6]
Experimental Protocol:
-
Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the crude methyl 2-bromo-3-(methylamino)benzoate.
-
To a solution of the crude amine in a solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).[6]
-
Heat the reaction mixture under an inert atmosphere until the cyclization is complete.
-
Cool the reaction, quench with water, and extract the product.
-
Purify the crude product by column chromatography to afford this compound.
Workflow of the Alternative Synthetic Route:
Caption: Convergent synthesis via Pd-catalyzed cyclization.
Comparative Analysis
| Parameter | Established Route | Alternative Route (Proposed) |
| Starting Materials | 2-methyl-3-nitrobenzoic acid | 2-bromo-3-aminobenzoic acid |
| Number of Steps | 4 | 4 |
| Key Transformation | Catalytic Hydrogenation | Intramolecular Buchwald-Hartwig Amination |
| Overall Yield | Moderate to Good (typically 40-60%) | Potentially higher due to convergent nature |
| Scalability | Proven scalability | Requires optimization for large scale |
| Reagent Toxicity | Uses NBS (lachrymator) and potentially hazardous solvents like CCl₄ | Palladium catalysts can be costly and require removal. Strong bases are used. |
| Atom Economy | Lower due to the use of protecting groups and stoichiometric brominating agents | Potentially higher |
| Versatility | Well-established for a range of substituted isoindolinones | Highly versatile for creating diverse libraries of substituted isoindolinones |
Conclusion
The established synthetic route to this compound is a reliable and well-understood pathway that has proven its utility in large-scale synthesis. Its linear nature, however, can lead to a lower overall yield. The proposed alternative route, leveraging the power of palladium-catalyzed intramolecular amination, offers a more modern and convergent approach. While this route may require more specialized reagents and optimization, it holds the promise of higher efficiency and greater flexibility for the synthesis of analogues. The choice between these two routes will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, and the need for synthetic versatility. Further experimental validation of the proposed alternative route is warranted to fully assess its potential as a superior method for the synthesis of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one Analogs as Potent PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair mechanisms. The isoindolinone scaffold has garnered significant attention as a privileged structure in the design of potent PARP inhibitors, owing to its ability to mimic the nicotinamide moiety of the natural substrate, NAD+. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one core, a promising framework for the development of next-generation PARP inhibitors.
Introduction: The Rationale for Isoindolinone-Based PARP Inhibition
PARP-1 and PARP-2 are key enzymes in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.
The isoindolinone core serves as an effective pharmacophore for PARP inhibition due to its structural resemblance to the nicotinamide portion of NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes.[1] This guide will dissect the nuanced SAR of this compound analogs, focusing on how modifications at key positions influence their potency, selectivity, and overall pharmacological profile.
Core Scaffold Analysis: this compound
The this compound scaffold presents three primary points for chemical modification to explore the SAR: the 7-amino group, the N2-methyl group, and the aromatic ring. Understanding the impact of substitutions at these positions is crucial for optimizing PARP inhibitory activity.
The Significance of the 7-Amino Group: A Gateway to Enhanced Potency
The 7-amino group offers a critical vector for introducing substituents that can form additional interactions within the PARP active site. SAR studies on related isoindolinone series have demonstrated that this position is tolerant to a variety of modifications, which can significantly impact potency.
Key Observations from Analog Comparisons:
-
Acylation of the 7-Amino Group: Introduction of acyl groups at the 7-amino position has been shown to be a successful strategy. The nature of the acyl group is a key determinant of activity. For instance, small, linear alkyl amides may provide a moderate increase in potency. However, the introduction of cyclic or aromatic amides can lead to more substantial gains. This is likely due to the ability of these larger groups to form favorable hydrophobic and/or pi-stacking interactions with residues in the active site.
-
Substitution with Heterocycles: Linking heterocyclic moieties to the 7-amino group can introduce additional hydrogen bond donors and acceptors, leading to enhanced binding affinity. For example, piperazine and morpholine derivatives have been shown to be well-tolerated and can be further functionalized to fine-tune physicochemical properties.
-
Impact of Basicity: In several series of PARP inhibitors, the presence of a basic amine has been correlated with enhanced cellular activity.[2] This suggests that modifications to the 7-amino group that introduce or modulate basicity could be a fruitful avenue for optimization.
The Role of the N2-Methyl Group: Influencing Solubility and Conformation
The N-methylation at the 2-position of the isoindolinone core plays a role in both the molecule's physical properties and its conformational presentation to the target enzyme.
Comparative Insights:
-
Impact on Solubility: The N-methyl group generally improves aqueous solubility compared to an unsubstituted NH. This is a critical parameter for drug development, impacting bioavailability and formulation.
-
Conformational Rigidity: The methyl group can influence the rotational barrier around the N-C bond, potentially locking the molecule into a more favorable conformation for binding to the PARP active site.
-
Exploration of Larger N-Substituents: While the methyl group is a common starting point, exploration of larger alkyl or even small cyclic substituents at the N2-position could further probe the steric limits of the binding pocket and potentially identify additional beneficial interactions.
Aromatic Ring Substitutions: Fine-Tuning Electronic and Steric Properties
While the core focus of this guide is on the 7-amino analogs, it is important to note that substitutions on the phenyl ring of the isoindolinone scaffold can also modulate activity. Halogenation, for instance, can alter the electronic properties of the ring system and influence binding through halogen bonding or by modifying the pKa of adjacent functional groups.
Comparative Data of this compound Analogs
The following table summarizes the PARP-1 inhibitory activity of a representative set of this compound analogs, demonstrating the impact of various substitutions.
| Compound ID | R1 (Substitution at 7-amino) | R2 (Substitution at N2) | PARP-1 IC50 (nM) | Reference |
| Core | -H | -CH3 | >1000 | Hypothetical |
| 1a | -C(O)CH3 | -CH3 | 250 | Hypothetical |
| 1b | -C(O)Ph | -CH3 | 85 | Hypothetical |
| 1c | -C(O)-(4-fluorophenyl) | -CH3 | 50 | Hypothetical |
| 2a | -SO2CH3 | -CH3 | 300 | Hypothetical |
| 3a | -H | -CH2CH3 | >1000 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles derived from related chemical series. Specific experimental data for a comprehensive series of these exact analogs is not publicly available.
Experimental Protocols for Evaluating PARP Inhibitory Activity
The determination of PARP inhibitory activity is typically conducted through a combination of biochemical and cell-based assays.
Biochemical PARP Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with DNase I), ³H-NAD+, inhibitor compounds, 96-well plates, scintillation fluid, and a microplate scintillation counter.
-
Assay Procedure:
-
A reaction mixture containing PARP-1 enzyme, activated DNA, and varying concentrations of the test compound is prepared in an assay buffer.
-
The reaction is initiated by the addition of ³H-NAD+.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).
-
The precipitated, radiolabeled protein is collected onto a filter plate.
-
The filter plate is washed to remove unincorporated ³H-NAD+.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay (PAR Formation Assay)
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
Step-by-Step Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) is cultured to an appropriate density.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for a specified time (e.g., 1 hour).
-
DNA Damage Induction: DNA damage is induced by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).
-
Cell Lysis and PAR Detection: Cells are lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based method with an anti-PAR antibody or by Western blotting.
-
Data Analysis: The reduction in PAR formation in the presence of the inhibitor is quantified, and the IC50 value is determined.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR trends for the this compound scaffold.
Caption: Key modification points on the 7-Amino-2-methyl-isoindolin-1-one scaffold and their influence on PARP-1 inhibitory activity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel and potent PARP inhibitors. The 7-amino group, in particular, serves as a versatile handle for introducing a wide range of substituents to enhance binding affinity and modulate physicochemical properties. Future efforts in this area should focus on the systematic exploration of diverse chemical functionalities at this position, guided by structure-based design and a thorough understanding of the PARP active site. Furthermore, a comprehensive evaluation of the N2-substituents and aromatic ring decorations will be crucial for developing drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide offer a rational framework for the continued development of this important class of anticancer agents.
References
comparative analysis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one with known inhibitors
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring deficiencies in DNA damage repair pathways. While several PARP inhibitors have achieved clinical success, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide provides an in-depth comparative analysis of a promising new class of PARP inhibitors based on the isoindolinone core, represented here by the potent investigational compound NMS-P515. We will objectively compare its performance profile with established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.
A Note on the Investigational Compound: Direct experimental data for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one as a PARP inhibitor is not publicly available at the time of this publication. Therefore, this guide will utilize the well-characterized and structurally related isoindolinone compound, NMS-P515 , as a representative of this chemical class for comparative purposes. This allows for a robust scientific discussion on the potential of the isoindolinone scaffold in PARP inhibition.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, playing a key role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When a SSB occurs, PARP1, the most abundant member of the family, binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.
Inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes, such as BRCA1 and BRCA2, this repair pathway is compromised. The simultaneous inhibition of PARP and the inherent deficiency in HR creates a state of "synthetic lethality," leading to catastrophic DNA damage and selective cancer cell death.[2]
Beyond catalytic inhibition, a second, and often more potent, mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the enzyme on the DNA.[3][4] These trapped complexes can physically obstruct DNA replication forks, leading to the formation of DSBs and enhanced cytotoxicity, which is not solely dependent on the catalytic inhibition.[5] The varying degrees of PARP trapping efficiency among different inhibitors contribute to their distinct preclinical and clinical profiles.
Figure 1: Simplified diagram of the PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a PARP inhibitor is determined by its potency against the target enzymes (primarily PARP1 and PARP2) and its ability to trap these enzymes on DNA. The isoindolinone scaffold has shown promise in yielding highly potent inhibitors.
| Inhibitor | Chemical Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) | PARP Trapping Potency |
| NMS-P515 | Isoindolinone | 27 (cellular)[6] | >10,000[7] | 16 (Kd)[6] | >10,000[7] | Data not available |
| Olaparib | Phthalazinone | 5[7] | 1[7] | - | - | Moderate |
| Rucaparib | Phthalazinone | - | - | 1.4[8] | 0.17[9] | Moderate |
| Niraparib | Indazole | 3.8[7] | 2.1[7] | - | - | Moderate |
| Talazoparib | Phthalazinone | 0.57[10] | - | 1.2[11] | 0.87[11] | High |
| Veliparib | Benzimidazole | - | - | 5.2[12] | 2.9[12] | Low |
Table 1: Comparative In Vitro Potency of PARP Inhibitors. Note: IC50 and Ki values can vary depending on assay conditions. Data presented here are for comparative purposes.
As demonstrated in Table 1, the representative isoindolinone, NMS-P515 , exhibits remarkable potency and selectivity for PARP1, with a cellular IC50 of 27 nM and a Kd of 16 nM.[6][13] Notably, it shows high selectivity for PARP1 over PARP2.[7] This selectivity could be advantageous in minimizing off-target effects and potentially improving the therapeutic window.
In comparison, the approved PARP inhibitors exhibit varying degrees of potency and selectivity. Talazoparib stands out as the most potent catalytic inhibitor, with sub-nanomolar activity against both PARP1 and PARP2.[10][11] Olaparib and Rucaparib also demonstrate high potency, while Niraparib and Veliparib are slightly less potent in enzymatic assays.[7][12]
A key differentiator among these inhibitors is their PARP trapping efficiency. Talazoparib is recognized as a highly potent PARP trapper, being approximately 100-fold more effective at trapping PARP-DNA complexes than Olaparib.[14][15] Olaparib, Rucaparib, and Niraparib are considered to have moderate trapping activity, whereas Veliparib is a weak trapper.[14][16] While direct quantitative PARP trapping data for NMS-P515 is not available, the isoindolinone scaffold offers the potential for modulation of this property, as evidenced by other investigational inhibitors from the same chemical class with no trapping activity.[17] This tunability is a significant advantage in designing next-generation PARP inhibitors with tailored mechanisms of action.
Pharmacokinetic Profiles: A Critical Determinant of Clinical Utility
The pharmacokinetic properties of a drug are paramount to its clinical success, influencing dosing schedules, bioavailability, and potential for drug-drug interactions.
| Inhibitor | Oral Bioavailability (%) | Plasma Half-life (t½) (hours) | Time to Cmax (Tmax) (hours) | Primary Metabolism |
| NMS-P515 | Orally active[6] | Data not available | Data not available | Data not available |
| Olaparib | ~50 (capsule) | ~15 | 1-3 | CYP3A4[2] |
| Rucaparib | 36[18] | ~17 | 1.5-4.0 | CYP2D6[19] |
| Niraparib | 73[20] | 36 | ~3 | Carboxylesterases[21] |
| Talazoparib | >40 (in rats)[10] | 50-57[22] | 1-2 | Minimal |
| Veliparib | High | ~6 | 0.5-1.5 | Primarily renal excretion[23][24] |
Table 2: Comparative Pharmacokinetic Properties of PARP Inhibitors. Note: Pharmacokinetic parameters can vary between patient populations.
While detailed pharmacokinetic data for NMS-P515 in humans is not yet published, preclinical studies have shown it to be orally active.[6] The approved inhibitors exhibit a range of pharmacokinetic profiles. Niraparib has a high oral bioavailability and a long half-life, allowing for once-daily dosing.[20][21] Talazoparib also has a long half-life.[22] Olaparib and Rucaparib have shorter half-lives and are typically administered twice daily.[2][19] Veliparib is rapidly absorbed and primarily cleared by the kidneys.[23][24]
A crucial consideration is the potential for drug-drug interactions. Olaparib and Rucaparib are metabolized by cytochrome P450 enzymes, which can lead to interactions with other medications that inhibit or induce these enzymes.[2][19] In contrast, Niraparib's metabolism by carboxylesterases and Talazoparib's minimal metabolism reduce the likelihood of such interactions, offering a potential clinical advantage.[21][25]
Experimental Protocols for Evaluating PARP Inhibitor Activity
To ensure the scientific integrity of this comparative analysis, we provide detailed protocols for key in vitro and cell-based assays used to characterize PARP inhibitors.
In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (serial dilutions)
-
Fluorescent NAD+ detection kit (e.g., containing a cycling enzyme, developer, and resazurin)
-
384-well black assay plates
-
Fluorescent plate reader
Protocol:
-
Assay Preparation: Prepare serial dilutions of the test compounds and a known PARP inhibitor (positive control) in PARP assay buffer.
-
Enzyme and DNA Incubation: In the assay plate, add 5 µL of the compound dilutions or vehicle control (e.g., DMSO in assay buffer).
-
Add 10 µL of a pre-mixed solution containing the PARP1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves adding a mixture of a cycling enzyme and developer, followed by a brief incubation and then reading the fluorescence (e.g., Ex/Em = 540/590 nm).
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: Workflow for the in vitro PARP1 enzymatic inhibition assay.
Cell-Based PARP Activity Assay (Western Blot for PAR)
This assay measures the ability of a compound to inhibit PARP activity within intact cells by detecting the levels of poly(ADP-ribose) (PAR) following DNA damage.
Materials:
-
Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
Test compounds (serial dilutions)
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for the loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.
Conclusion and Future Directions
The isoindolinone scaffold represents a promising new frontier in the development of PARP inhibitors. As exemplified by NMS-P515, this chemical class has the potential to yield highly potent and selective inhibitors of PARP1. The ability to fine-tune properties such as PARP trapping efficiency within this scaffold opens up exciting possibilities for creating next-generation PARP inhibitors with optimized efficacy and safety profiles.
While the established PARP inhibitors have revolutionized the treatment of certain cancers, the emergence of novel scaffolds like the isoindolinones underscores the ongoing innovation in this field. Further preclinical and clinical investigation of isoindolinone-based PARP inhibitors is warranted to fully elucidate their therapeutic potential. A direct head-to-head comparison of compounds like this compound with existing therapies, once sufficient data becomes available, will be crucial in defining their place in the evolving landscape of cancer treatment.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. nmsgroup.it [nmsgroup.it]
- 18. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - UCL Discovery [discovery.ucl.ac.uk]
- 20. drugs.com [drugs.com]
- 21. Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Validation of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one as a Potential PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental cross-validation of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, a heterocyclic compound belonging to the isoindolinone class. Given the significant interest in isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), this document outlines the necessary synthetic context, analytical characterization, and biological evaluation required to assess its therapeutic potential. While specific experimental data for this exact molecule is not extensively published, this guide leverages data from closely related analogs and established methodologies to provide a robust protocol for its investigation and comparison against clinically relevant alternatives.
Introduction: The Rationale for Investigating Isoindolinones as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has led to the successful development and clinical approval of several PARP inhibitors for the treatment of various cancers.
The isoindolinone scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors.[1] Its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allows for competitive inhibition at the catalytic site.[1] The exploration of various substituted isoindolinones aims to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This compound represents a specific, yet under-characterized, member of this class. This guide provides the scientific framework to rigorously evaluate its potential as a PARP inhibitor.
Synthesis and Characterization: Establishing a Verifiable Chemical Identity
A crucial first step in the evaluation of any novel compound is a well-documented and reproducible synthetic route, followed by thorough analytical characterization to confirm its structure and purity.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of an Amino-Isoindolinone Precursor
-
Reaction Setup: In a round-bottom flask, suspend the nitro-isoindolinone precursor (e.g., 7-nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one) in methanol (e.g., 100 mL for 1.6 g of starting material).
-
Catalyst Addition: Add 10% Palladium on activated charcoal (Pd/C) to the suspension (e.g., 0.18 g).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.
-
Work-up: Upon reaction completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Triturate the crude solid with a minimal amount of cold methanol and dry under vacuum to afford the purified amino-isoindolinone as a solid.
Causality in Experimental Choices: The choice of Pd/C as a catalyst is standard for the reduction of aromatic nitro groups to amines due to its high efficiency and selectivity under mild conditions. Methanol is a suitable solvent as it readily dissolves the reactants and does not interfere with the hydrogenation process.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques must be employed.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, the N-methyl group, and the amino group. The chemical shifts and coupling patterns would be unique to the 7-amino substitution pattern. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the amino and methyl substituents), the methylene carbon, and the N-methyl carbon. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of C₉H₁₀N₂O (162.19 g/mol ).[3] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity (typically >95%). |
Biological Evaluation: Assessing PARP Inhibition and Cellular Effects
The core of the cross-validation process lies in the biological evaluation of this compound. This involves both biochemical assays to determine its direct inhibitory effect on the PARP1 enzyme and cell-based assays to assess its functional consequences in a cellular context.
PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the catalytic activity of the PARP1 enzyme. A common method involves a colorimetric or fluorometric detection of PARP1 activity.
Experimental Protocol: PARP1 Colorimetric Assay
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBST buffer and then block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.
-
Master Mix Preparation: Prepare a master mix containing 10x PARP buffer, PARP substrate mixture (including biotinylated NAD+), activated DNA, and fresh DTT.
-
Inhibitor Addition: Add serial dilutions of this compound and control inhibitors (e.g., Olaparib) to the designated wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Enzyme Reaction: Add the PARP1 enzyme to all wells except the blank and incubate to allow the ribosylation reaction to proceed.
-
Detection: Stop the reaction and add streptavidin-HRP, followed by a colorimetric HRP substrate.
-
Data Analysis: Read the absorbance at 450 nm. The signal is proportional to PARP1 activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Diagram 1: Experimental Workflow for PARP1 Enzymatic Assay
Caption: Workflow for determining the in vitro inhibitory activity of a test compound on the PARP1 enzyme.
Cellular Proliferation Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).
Experimental Protocol: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT) and incubate.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.
Comparative Analysis with Clinically Approved PARP Inhibitors
A critical component of this guide is the objective comparison of this compound with established PARP inhibitors. This provides context for its potential advantages or disadvantages.
Table 2: Comparison of Key Properties of Clinical PARP Inhibitors
| Inhibitor | FDA Approved Indications (Selected) | PARP Trapping Potency | Common Grade 3/4 Adverse Events |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer | Moderate | Anemia, Neutropenia, Fatigue |
| Rucaparib | Ovarian, Prostate Cancer | Moderate | Anemia, Fatigue, Nausea |
| Niraparib | Ovarian Cancer | High | Thrombocytopenia, Anemia, Neutropenia |
| Talazoparib | Breast Cancer | Very High | Anemia, Neutropenia, Thrombocytopenia |
| This compound | To be determined | To be determined | To be determined |
Data for clinically approved inhibitors is compiled from various sources.[4][5][6]
Diagram 2: Logical Framework for Comparative Evaluation
Caption: A logical framework for the comparative evaluation of the target compound against established alternatives.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the cross-validation of this compound as a potential PARP inhibitor. The successful execution of the outlined synthetic, analytical, and biological protocols will generate the necessary data to rigorously assess its potential.
A critical finding of the background research for this guide is the current lack of publicly available, detailed experimental data for this specific molecule. Therefore, the immediate and most crucial next step is the de novo synthesis and characterization of this compound. Following this, a head-to-head comparison with existing PARP inhibitors, as detailed in this guide, will be essential to determine its relative potency, selectivity, and potential therapeutic window. Further studies should also investigate its PARP trapping ability, as this is a key determinant of the efficacy of many clinical PARP inhibitors. The data generated from these studies will be invaluable for the drug development community and will definitively position this compound within the landscape of PARP inhibitor therapeutics.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. 761440-06-6 | this compound - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appretech.com [appretech.com]
in vitro vs in vivo efficacy of compounds derived from 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The isoindolinone core, a versatile heterocyclic motif, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the nicotinamide moiety of NAD+ has positioned it as a promising framework for the development of potent enzyme inhibitors, particularly in the realm of oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the broader isoindolinone class, with a focus on their application as anticancer agents, including their role as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the experimental data that underpins their therapeutic potential, offering insights into the causal relationships between molecular structure, preclinical performance, and the design of robust evaluation protocols.
The Rise of Isoindolinones in Oncology
The 3-hydroxyisoindolinone framework is a key structural feature in numerous natural products and synthetic pharmaceutical compounds, exhibiting a wide range of biological activities.[1] The therapeutic significance of this scaffold is exemplified by its presence in molecules with antibacterial, antihypertensive, and anticancer properties.[1] In the context of cancer therapy, isoindolinone derivatives have garnered significant attention for their ability to target key enzymes involved in DNA damage repair, such as PARP.[2]
The rationale for targeting PARP stems from the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unresolved lesions trigger cell death, providing a targeted therapeutic strategy.[2] The isoindolinone scaffold serves as an effective pharmacophore for competitive inhibition at the NAD+ binding site of PARP enzymes.[2]
In Vitro Efficacy: From Enzyme Inhibition to Cellular Assays
The initial evaluation of novel isoindolinone derivatives commences with a battery of in vitro assays designed to quantify their potency and selectivity. These assays provide fundamental data on the direct interaction of the compounds with their molecular targets and their effects on cancer cell lines.
Enzyme Inhibition Assays
The primary in vitro assessment for isoindolinone-based PARP inhibitors involves quantifying their inhibitory activity against PARP-1 and PARP-2.
Table 1: Representative In Vitro PARP Inhibition Data for Isoindolinone Derivatives
| Compound ID | Target | IC50 (nM) | Ki (nM) | Reference Compound | IC50/Ki (nM) |
| 2c | hCA I | - | 11.48 | Acetazolamide (AAZ) | 436.20 |
| 2f | hCA I | - | 16.09 | Acetazolamide (AAZ) | 436.20 |
| 2c | hCA II | - | 9.32 | Acetazolamide (AAZ) | 93.53 |
| 2f | hCA II | - | 14.87 | Acetazolamide (AAZ) | 93.53 |
Note: The table showcases representative data for isoindolinone derivatives as carbonic anhydrase (hCA) inhibitors, demonstrating the broader inhibitory potential of this scaffold.[1] Data for specific PARP inhibitors from this class is often proprietary but follows similar principles of evaluation.
Cellular Proliferation and Cytotoxicity Assays
Following enzymatic characterization, the antiproliferative and cytotoxic effects of the compounds are assessed in various cancer cell lines.
Table 2: Antiproliferative Activity of Isoindoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Compound 3 | A549-Luc | 114.25 |
| Compound 4 | A549-Luc | 116.26 |
| Compound 6 (Ser-derived) | A549 | 0.001 (1 nM) |
| Compound 7 (Lys-derived) | U373 | 0.007 (7 nM) |
| Compound 2a | A549 | 650.25 |
This table collates data from multiple studies on different isoindoline/isoindolinone derivatives, highlighting the potent antiproliferative effects observed in specific cancer cell lines.[1][3][4]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of isoindolinone derivatives on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
Promising in vitro candidates are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents.
Table 3: Representative In Vivo Antitumor Efficacy of Isoindolinone Derivatives
| Compound ID | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ST7710AA1 | MX1 Human Breast Carcinoma | Lower dose than Olaparib | Similar to Olaparib | [5] |
| Compound 3 | A549-Luc Xenograft | Not specified | Significant tumor size reduction | [3] |
| Compound 4 | A549-Luc Xenograft | Not specified | Significant tumor size reduction | [3] |
Note: This table provides a qualitative summary of in vivo antitumor activity as specific quantitative data is often presented graphically in the source publications.
Pharmacokinetics and Pharmacodynamics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for its development as a drug.[6]
Key PK/PD Parameters:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Cmax: The maximum plasma concentration of a drug.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
Recent studies have highlighted that certain isoindolinone derivatives possess physicochemical properties, such as moderate lipophilicity, that are favorable for central nervous system (CNS) drug development, potentially enhancing their ability to cross the blood-brain barrier.[2]
Experimental Workflow: In Vivo Xenograft Study
This workflow illustrates the key steps involved in assessing the in vivo antitumor efficacy of an isoindolinone derivative.
Caption: A typical workflow for an in vivo xenograft study.
Causality and Self-Validation: This workflow incorporates critical self-validating elements. The inclusion of a vehicle control group is essential to account for any effects of the drug delivery vehicle itself. A positive control (a known effective drug like Olaparib) validates the sensitivity of the tumor model to the intended mechanism of action.[5] Regular monitoring of body weight and animal welfare is crucial for assessing the toxicity of the treatment.
The PARP Inhibition Signaling Pathway
The therapeutic efficacy of many isoindolinone derivatives is rooted in their ability to inhibit PARP, a key enzyme in the base excision repair (BER) pathway.
Caption: The role of PARP inhibitors in inducing synthetic lethality.
Conclusion and Future Directions
The isoindolinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, particularly PARP inhibitors. The journey from a promising in vitro profile to a successful in vivo candidate is a multi-step process that requires rigorous and well-designed experimental evaluation. The data presented herein, synthesized from multiple studies, demonstrates the potent and selective activity that can be achieved with this class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of isoindolinone derivatives to enhance their oral bioavailability and CNS penetration, as well as exploring their potential in combination therapies to overcome drug resistance. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation isoindolinone-based therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity Assessment: A Case Study of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one as a Putative PARP Inhibitor
In the landscape of contemporary drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the specificity of a novel compound, using 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one as a case study. We will explore its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of enzymes crucial in DNA damage repair and a validated target in oncology.[1]
The isoindolinone scaffold, the core structure of our compound of interest, is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzymes.[2] Notably, this scaffold is a key feature in several preclinical and clinical PARP-1 inhibitors.[1][3][4][5][6] This strong precedent leads us to hypothesize that this compound may exert its biological effects through the inhibition of PARP enzymes.
This guide will delineate a series of robust experimental protocols to test this hypothesis, quantify the compound's potency and selectivity, and compare its performance against established PARP inhibitors.
Comparative Analysis of Putative and Known PARP Inhibitors
To establish a benchmark for our investigation, we will compare the hypothetical performance of this compound against well-characterized PARP inhibitors, Olaparib and a highly selective preclinical candidate, NMS-P515.[1] The following table summarizes the key parameters we aim to determine through the described assays.
| Compound | Target IC50 (PARP-1) (nM) | Selectivity Profile (Fold-selectivity against other PARP family members) | Cellular Potency (EC50 in a BRCA-deficient cell line) (nM) | Off-Target Hits (Kinase Panel Screen) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Olaparib (Positive Control) | ~1-5 | Moderate | ~10-100 | Documented off-target kinase effects |
| NMS-P515 (High-Selectivity Control) | ~1 | High | ~5-50 | Minimal off-target kinase effects |
Experimental Workflows for Specificity Assessment
A multi-pronged approach is essential for a thorough assessment of inhibitor specificity. We will employ a combination of biochemical and cell-based assays to build a comprehensive profile of this compound.
Biochemical Potency and Selectivity Profiling
The initial step is to determine the compound's inhibitory activity against the primary target, PARP-1, and then to broaden the scope to include other members of the PARP family to assess selectivity.
Experimental Protocol: Homogeneous TR-FRET PARP Assay
This assay measures the accumulation of poly(ADP-ribose) (PAR) chains, the product of PARP enzymatic activity, in a high-throughput format.
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and NAD⁺.
-
Serially dilute this compound and control compounds (Olaparib, NMS-P515) in DMSO, followed by dilution in the reaction buffer.
-
Prepare a solution of recombinant human PARP-1 enzyme and activated DNA.
-
-
Reaction Initiation and Incubation:
-
In a 384-well plate, add the compound dilutions.
-
Add the PARP-1 enzyme and activated DNA mixture to all wells.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add a detection mixture containing a PAR-specific antibody conjugated to a donor fluorophore and an acceptor fluorophore.
-
Incubate for 60 minutes to allow for binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Biochemical Specificity Workflow
Caption: Workflow for biochemical assessment of inhibitor specificity.
Target Engagement in a Cellular Context
Confirming that a compound interacts with its intended target within the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble PARP-1 in the supernatant using a specific detection method, such as Western blotting or an ELISA-based approach.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble PARP-1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Diagram: CETSA Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Competitive Binding Assay for Mechanism of Action
To understand how this compound interacts with its target, a competitive binding assay can be employed. This will help determine if it binds to the same site as a known ligand, such as the NAD⁺ substrate.
Experimental Protocol: Competitive Binding Assay using Surface Plasmon Resonance (SPR)
SPR measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Chip Preparation:
-
Immobilize recombinant PARP-1 onto a sensor chip.
-
-
Binding of a Known Ligand:
-
Inject a known fluorescently labeled PARP inhibitor or a non-hydrolyzable NAD⁺ analog over the chip surface to establish a baseline binding signal.
-
-
Competition:
-
Co-inject a fixed concentration of the known ligand with increasing concentrations of this compound.
-
-
Data Analysis:
-
A decrease in the binding signal of the known ligand with increasing concentrations of the test compound indicates competition for the same binding site.
-
The data can be used to calculate the binding affinity (KD) of the test compound.
-
Diagram: Principle of Competitive SPR
Caption: Competitive binding principle in an SPR assay.
By following this structured approach, researchers can rigorously assess the specificity of novel compounds like this compound. The integration of biochemical and cellular assays provides a comprehensive understanding of a compound's activity, which is indispensable for its progression in the drug discovery pipeline.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. calpaclab.com [calpaclab.com]
A Comparative Guide to the Therapeutic Potential of Substituted Isoindolinones: From Molecular Glues to Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic framework provides an excellent platform for introducing diverse functionalities, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of substituted isoindolinones across key therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental data supporting their potential. We will explore their evolution from the infamous thalidomide to highly specific targeted protein degraders, enzyme inhibitors, and neuroprotective agents.
Core Mechanisms of Action: The Versatility of a Scaffold
The therapeutic efficacy of isoindolinone derivatives stems from their ability to interact with several distinct classes of biological targets. Understanding these core mechanisms is fundamental to appreciating their comparative potential.
Cereblon (CRBN) Modulation: The "Molecular Glue" Paradigm
The most prominent mechanism, brought to light by studies on thalidomide and its analogs (Immunomodulatory imide Drugs or IMiDs), is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] These isoindolinone-based drugs do not inhibit the enzyme but rather act as "molecular glues," altering its substrate specificity.[3] They bind to a pocket in CRBN, creating a novel surface that recruits proteins not normally targeted by this ligase, known as "neo-substrates."[3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the neo-substrate, resulting in a therapeutic effect. Key neo-substrates for well-known IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to their efficacy in multiple myeloma.[3][4]
Caption: CRBN-mediated protein degradation by isoindolinone molecular glues.
Direct Enzyme Inhibition
Beyond CRBN modulation, substituted isoindolinones have been designed to function as classical enzyme inhibitors, targeting the active sites of key proteins implicated in disease.
-
PARP Inhibition: The isoindolinone scaffold shares structural similarity with the nicotinamide moiety of NAD+, enabling it to act as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[5] This is particularly relevant for cancers with deficiencies in DNA repair, where PARP inhibition can induce synthetic lethality.[5]
-
Histone Deacetylase (HDAC) Inhibition: Novel isoindolinone derivatives have been developed as potent inhibitors of HDACs, particularly HDAC1-3.[6] By preventing the removal of acetyl groups from histones, these compounds alter chromatin structure and gene expression, leading to anti-proliferative effects in cancer cells.[6]
-
Carbonic Anhydrase (CA) Inhibition: Certain isoindolinone-sulfamate derivatives have shown potent, low-nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[7] This mechanism is being explored for therapeutic applications such as glaucoma treatment.[7]
Comparative Analysis in Major Therapeutic Areas
The versatility of the isoindolinone scaffold is best illustrated by comparing the performance of its derivatives in different disease contexts.
Oncology
Isoindolinones have made their most significant clinical impact in oncology, primarily through the success of IMiDs. However, other mechanistic classes are showing considerable promise.
Table 1: Comparison of Clinically Relevant Isoindolinone-Based CRBN Modulators
| Compound | Core Structure | Key Approved Indication(s) | Primary Neo-Substrates | Key Differentiating Feature |
| Thalidomide | Phthalimide | Multiple Myeloma, Erythema Nodosum Leprosum | IKZF1, IKZF3, CK1α | First-in-class, racemic compound.[3][8] |
| Lenalidomide | Isoindolinone | Multiple Myeloma, Myelodysplastic Syndromes | IKZF1, IKZF3 | Addition of an amino group on the isoindolinone ring enhances CRBN binding and efficacy.[3][9] |
| Pomalidomide | Phthalimide | Multiple Myeloma (Relapsed/Refractory) | IKZF1, IKZF3 | Amino group on the phthalimide ring and a carbonyl on the glutarimide ring increase potency over lenalidomide.[3][9] |
Beyond these established drugs, newer isoindolinone derivatives are being optimized as inhibitors of other cancer-relevant targets.
-
HDAC Inhibitors: A series of novel isoindolinone derivatives demonstrated potent activity against HDAC1, with compounds 5b and 13a showing IC50 values of 65.1 nM and 57.9 nM, respectively.[6] Compound 5b, in particular, exhibited superior anti-proliferative activity against several cancer cell lines compared to the approved drug Chidamide.[6]
-
PARP Inhibitors: The development of isoindolinone-based PARP inhibitors is a promising strategy, especially for central nervous system (CNS) cancers.[5] These derivatives are designed to combine potent PARP inhibition with enhanced blood-brain barrier (BBB) permeability, a critical challenge in treating brain tumors.[5]
-
p53 Activators: Tryptophanol-derived isoindolinones have been identified as activators of the tumor suppressor p53.[10][11] Structural optimization led to compounds that were more potent than the initial hits and showed increased metabolic stability, a key parameter in drug development.[10][11]
Immunomodulation and Anti-Inflammatory Effects
The immunomodulatory properties of this class are complex, often exhibiting both immunosuppressive and immunostimulatory effects.
-
Cytokine Modulation: Thalidomide and its analogs are well-known for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.[1][8] This activity is central to thalidomide's efficacy in treating erythema nodosum leprosum.[8]
-
T-Cell Co-stimulation: Paradoxically, the same IMiDs that suppress TNF-α can also co-stimulate T-cells, enhancing immune responses against tumor cells.[8] This dual activity is a cornerstone of their anti-myeloma effect.
-
Direct Anti-inflammatory Agents: Beyond IMiDs, other derivatives have been synthesized specifically for their anti-inflammatory potential.[12][13] One study showed that the compound 2-(--INVALID-LINK--methyl)isoindoline-1,3-dione exhibited pronounced analgesic and anti-inflammatory activity in animal models with low toxicity.[12] A separate series of isoindoline derivatives, designed as analogs of the NSAID Indoprofen, were developed as potential COX-2 inhibitors with the aim of reducing gastrointestinal side effects.[13]
Neuroprotection and CNS Disorders
An emerging and exciting area for isoindolinones is in the treatment of neurological and neurodegenerative diseases.
-
Neurotrophic Factor Induction: Compounds isolated from the Lion's Mane mushroom (Hericium erinaceus), including isohericerinol A, have an isoindolinone core.[14] Isohericerinol A was shown to strongly increase the production of Nerve Growth Factor (NGF) in glioma cells, which in turn promoted neurite outgrowth in neuronal cells.[14] This suggests a potential application for memory improvement and neuroprotection.
-
Dopamine Receptor Antagonism: A class of isoindolinyl benzisoxazolpiperidines was discovered to be potent and selective antagonists of the dopamine D(4) receptor.[15] Several analogs showed over 100-fold selectivity for D(4) over the D(2) receptor, a key target for typical antipsychotics, and were active in vivo, indicating their potential for development as novel antipsychotic agents.[15]
-
Antioxidant and Anti-aggregation Properties: In the context of Alzheimer's disease, indole-based compounds, which share structural similarities with isoindolinones, have demonstrated neuroprotective effects by chelating metal ions, reducing oxidative stress, and promoting the disaggregation of amyloid-β fragments.[16][17]
Structure-Activity Relationship (SAR) Insights
The therapeutic direction of an isoindolinone derivative is dictated by the nature and position of its substituents.
Caption: Key substitution points governing isoindolinone activity.
-
For CRBN Modulators: The glutarimide ring is critical for binding within the CRBN pocket.[9] The addition of a polar amino group to either the isoindolinone (lenalidomide) or phthalimide (pomalidomide) ring dramatically increases binding affinity and degradative potency.[3]
-
For Enzyme Inhibitors: For HDAC and PARP inhibitors, the "R1" position is typically occupied by a larger aromatic system that interacts with the enzyme's active site.[5][6]
-
For CNS Agents: Achieving BBB penetration requires careful tuning of lipophilicity. Isoindolinone derivatives with moderate lipophilicity have shown promise for CNS drug development.[5]
Key Experimental Protocols for Evaluation
Validating the therapeutic potential of novel isoindolinone derivatives requires a systematic workflow. The following protocols represent core, self-validating methodologies for initial characterization.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
- 14. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The overriding principle of prudent laboratory practice dictates that no activity should begin without a clear plan for the disposal of all waste generated.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 761440-06-6), a heterocyclic building block used in research and development.[2]
In the absence of a specific, publicly available Safety Data Sheet (SDS) detailing disposal instructions, this compound must be treated as a hazardous chemical waste. This approach is based on the safety profiles of structurally similar amino-isoindolinone and aminobenzoic acid derivatives, which are often classified as irritants and may be harmful if swallowed.[3][4][5] Therefore, erring on the side of caution is the only acceptable path forward. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by the institution's designated safety office.[6]
Part 1: Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a structured workflow that ensures safety and regulatory compliance from the point of generation to final disposal.
Experimental Workflow: Chemical Waste Lifecycle
Caption: Workflow for the safe disposal of this compound.
Part 2: Detailed Methodologies and Scientific Rationale
Waste Characterization and Segregation
Hazard Identification: As a solid heterocyclic amine, this compound should be managed as a solid hazardous chemical waste. While specific toxicity data is unavailable, related compounds suggest potential for skin, eye, and respiratory irritation.[4][5] It is not explicitly listed as an acutely toxic "P-listed" waste by the EPA, but institutional policies may vary.[7]
Segregation Protocol: The principle of causality here is to prevent dangerous reactions. Amines can react exothermically with acids and may be incompatible with strong oxidizing agents.
-
Designate a Waste Stream: Establish a dedicated solid waste container for this compound and chemically compatible substances.
-
Avoid Incompatibles: Do not mix this waste with:
-
Strong acids
-
Strong oxidizing agents
-
Reactive or acutely toxic "P-listed" chemicals.[8]
-
Liquid waste streams (e.g., halogenated or non-halogenated solvents).
-
-
Consult Compatibility Charts: When in doubt, refer to chemical compatibility charts provided by your institution's Environmental Health & Safety (EHS) department.
Container Selection and Labeling
The integrity of the waste container is paramount to prevent leaks and ensure safe transport.
Containerization Protocol:
-
Select a Suitable Container: The best container is often the original product container, as its compatibility is guaranteed.[6] If unavailable, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition, free of leaks or external residue.[6][9]
-
Label Immediately: As soon as the first particle of waste enters the container, it must be labeled.[9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate list of all constituents if it is a mixture.
-
The date accumulation started.
-
-
Keep Containers Closed: Containers must remain tightly closed at all times except when adding waste.[10] This prevents the release of dust or vapors and avoids spills.
Accumulation and Storage
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be under the control of the laboratory personnel.[9]
Storage Protocol:
-
Location: The SAA should be at or near the point of generation.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to contain potential leaks. While this guide focuses on a solid, if any related solutions are made, this step is critical.
-
Volume Limits: Be aware of institutional limits for waste accumulation, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous (P-listed) waste per SAA.[8]
Arranging Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via standard trash, sewer systems, or evaporation.[6]
Disposal Request Protocol:
-
Date the Container: Once the container is full, enter the "full" date on the hazardous waste tag.[6]
-
Submit a Collection Request: Use your institution's online portal or form to request a waste pickup from the EHS or a designated safety office.[6][11]
-
Maintain Records: Keep a copy of the request for your laboratory's records until the waste has been collected.
Part 3: Emergency Procedures and Special Cases
Spill Management
Chemical spills must be cleaned up immediately.[6]
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: For a solid spill, gently cover the material with an absorbent pad or inert material like vermiculite to prevent dust from becoming airborne.
-
Clean Up: Carefully sweep the material into a designated waste container. Avoid creating dust.[12][13]
-
Dispose of Debris: All cleanup materials (gloves, pads, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[6]
Empty Container Disposal
An "empty" container that held a non-acute hazardous waste can often be disposed of in the regular trash after proper preparation.[1]
-
Remove all Contents: Ensure all "pourable" or "scrapable" material has been removed.
-
Rinse Thoroughly: If the material is soluble, rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous chemical waste.[1][6]
-
Deface the Label: Completely remove or obscure the original chemical label.[6]
-
Final Disposal: Dispose of the clean, defaced container in the appropriate recycling or trash bin as per institutional policy.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Solid, Non-Acute Hazardous Waste | Assumed hazard based on related compounds. Must be managed under institutional and RCRA guidelines.[6][14] |
| Container Type | Original container or a compatible, sealed HDPE or glass container. | Ensures chemical compatibility and prevents leaks during storage and transport.[6][9] |
| Required Labeling | "Hazardous Waste," full chemical name, accumulation start/end dates. | Fulfills regulatory requirements and ensures safe handling by EHS personnel.[9] |
| Disposal Method | Collection by institutional EHS for off-site incineration or landfill at a licensed facility. | Prohibits improper disposal via trash, sewer, or evaporation. Ensures environmental protection.[6][15] |
| PPE During Handling | Safety Goggles, Lab Coat, Nitrile Gloves | Protects personnel from potential irritation or accidental exposure.[3][5] |
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 761440-06-6 | this compound - Moldb [moldb.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | C9H11ClN2O | CID 86812306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. Laboratory Chemical Waste Managment Guidelines | PennEHRS [ehrs.upenn.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. store.astm.org [store.astm.org]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
